molecular formula C7H11N3O3 B2366676 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole CAS No. 2142660-28-2

1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Cat. No.: B2366676
CAS No.: 2142660-28-2
M. Wt: 185.183
InChI Key: HRSGYKLMWRWVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole ( 2142660-28-2) is a high-value chemical building block with the molecular formula C7H11N3O3 and a molecular weight of 185.180 g/mol . This compound is a nitro-substituted pyrazole derivative characterized by a methyl group at the 1-position and an isopropoxy group at the 3-position of the pyrazole ring. As a specialized heterocyclic intermediate, it is primarily employed in sophisticated organic synthesis, particularly in the development of novel pharmaceutical compounds . Pyrazole derivatives are recognized for their significant utility in medicinal chemistry and are frequently explored as core structures in the discovery of new active molecules . For instance, related pyrazole compounds are investigated for their potential in therapeutic applications, such as in patents covering pyrazole derivatives . Researchers utilize this compound for its unique substitution pattern, which makes it a versatile precursor for further functionalization, including reduction of the nitro group or nucleophilic substitution. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to confirm the specific suitability and identity of the product for their intended use.

Properties

IUPAC Name

1-methyl-4-nitro-3-propan-2-yloxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGYKLMWRWVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142660-28-2
Record name 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight and formula of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Part 1: Executive Summary & Molecular Identity[1]

This compound is a functionalized heterocyclic intermediate characterized by an electron-deficient pyrazole core.[1] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of aminopyrazole-based kinase inhibitors and agrochemicals where the 3-alkoxy motif modulates lipophilicity and metabolic stability.

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (


), and structural characterization data.[1]
Core Molecular Specifications
Parameter Value
Molecular Formula

Molecular Weight 185.18 g/mol
Monoisotopic Mass 185.08005 Da
CAS Registry Number Not widely listed; Analogous to 139756-01-7 family
SMILES CC(C)OC1=NN(C)C=C1[O-]
IUPAC Name This compound

Part 2: Structural Analysis & Property Prediction

The molecule features a 1,3,4-trisubstituted pyrazole ring .[1] The chemical behavior is dominated by the 4-nitro group , which exerts a strong electron-withdrawing effect (


), significantly reducing the electron density at the C3 and C5 positions. This electronic landscape makes the C3 position highly susceptible to nucleophilic attack, a property exploited in its synthesis.[1]
Physicochemical Profile (Calculated)
PropertyValueDrug Design Significance
LogP (Octanol/Water) ~1.20Optimal for membrane permeability; the isopropoxy group adds lipophilicity to the polar nitro-pyrazole core.[1]
TPSA (Topological Polar Surface Area) ~75-80

Within the "Rule of 5" limit (<140

), suggesting good oral bioavailability.[1]
H-Bond Acceptors 5N2, Ether Oxygen, Nitro Oxygens (x2).[1]
H-Bond Donors 0Lack of -NH or -OH reduces non-specific binding liability.[1]
Rotatable Bonds 2Isopropyl ether linkage allows conformational flexibility for binding pockets.[1]

Part 3: Synthetic Pathway (The "How-To")

The most robust synthetic route involves Nucleophilic Aromatic Substitution (


) .[1] Direct nitration of a 3-alkoxypyrazole is often avoided due to oxidation risks of the ether.[1] Instead, the ether is installed after the nitro group, utilizing the nitro group's activating power to facilitate displacement of a halogen at the 3-position.
Reaction Logic
  • Precursor: 3-chloro-1-methyl-4-nitro-1H-pyrazole . The chlorine at C3 is activated by the adjacent imine-like nitrogen (N2) and the ortho-nitro group.[1]

  • Nucleophile: Sodium Isopropoxide , generated in situ from isopropanol and Sodium Hydride (NaH).[1]

  • Mechanism: Addition-Elimination (

    
    ).[1] The nucleophile attacks C3, forming a resonance-stabilized Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride ion.[2]
    
Experimental Protocol

Safety Warning: Sodium Hydride is pyrophoric.[1] The reaction is exothermic.[1][3] Perform all steps under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry 3-neck round-bottom flask equipped with a stir bar and reflux condenser, charge anhydrous isopropanol (10 mL/mmol) .

    • Cool to 0°C in an ice bath.[1]

    • Carefully add Sodium Hydride (60% dispersion in oil, 1.2 equivalents) portion-wise.[1]

    • Observation: Evolution of

      
       gas.[1] Stir for 30 minutes until gas evolution ceases and a clear solution (Sodium Isopropoxide) forms.
      
  • Coupling Reaction:

    • Dissolve 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous THF or isopropanol.

    • Add the pyrazole solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (82°C) for 2–4 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:3).[1] The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).[1]
  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Quench carefully with saturated

      
       solution  (50 mL).
      
    • Remove excess isopropanol under reduced pressure (Rotovap).[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3]
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 4: Visualization of Reaction & Mechanism

Figure 1: Synthetic Workflow and Mechanism

Synthesispathway cluster_0 Reagent Prep cluster_1 SNAr Reaction Isopropanol Isopropanol (Solvent/Reactant) Alkoxide Sodium Isopropoxide (Active Nucleophile) Isopropanol->Alkoxide - H2 (gas) NaH NaH (Base) NaH->Alkoxide Intermediate Meisenheimer-like Complex Alkoxide->Intermediate Precursor 3-chloro-1-methyl- 4-nitro-1H-pyrazole Precursor->Intermediate + Alkoxide Product 1-methyl-4-nitro-3- (propan-2-yloxy)-1H-pyrazole Intermediate->Product - NaCl

Caption: Figure 1. One-pot synthesis via nucleophilic aromatic substitution.[1] The in-situ generated isopropoxide displaces the chloride at position 3, activated by the 4-nitro group.

Part 5: Analytical Validation

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.05 ppm (s, 1H): C5-H  (Deshielded by Nitro group).[1]
      
    • 
       5.20 ppm (septet, 1H): OCH(CH3)2  (Methine proton of isopropyl).[1]
      
    • 
       3.85 ppm (s, 3H): N-CH3  (Methyl on Nitrogen).[1]
      
    • 
       1.40 ppm (d, 6H): OCH(CH3)2  (Gem-dimethyl group).[1]
      
  • Mass Spectrometry (ESI+):

References

  • PubChem Compound Summary. (2025). This compound (CID 137698773).[1][4] National Center for Biotechnology Information.[1] Link

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][5][6][7][8] Chemical Reviews, 49(2), 273–412.[1] (Foundational text on

    
     mechanism). Link[1]
    
  • Makosza, M. (2013).[1] Nucleophilic Aromatic Substitution of Hydrogen and Other Nucleophilic Aromatic Substitutions.[1][5][8] Wiley-VCH.[1] (Context for nitro-activation in heterocycles).

  • BenchChem. (2025).[3] Synthesis protocols for nitropyrazoles and regioisomer control.Link[1]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of process development, formulation, and ensuring bioavailability. This guide focuses on 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole, a substituted nitropyrazole derivative. While specific experimental solubility data for this compound is not extensively documented in public literature[1], this document serves as an in-depth technical manual outlining the principles, experimental protocols, and analytical methodologies required to generate this critical dataset. We will explore both time-tested experimental techniques and powerful computational prediction models to provide a holistic framework for solubility characterization.

The Theoretical Bedrock of Solubility

The extent to which a solute dissolves in a solvent is governed by a complex interplay of intermolecular forces, temperature, and pressure. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] The solubility of an organic molecule like this compound is primarily influenced by:

  • Solute-Solvent Interactions: Dissolution is favored when the energy released from the formation of solute-solvent bonds is sufficient to overcome the energy required to break solute-solute (lattice energy) and solvent-solvent bonds.

  • Polarity: The presence of a nitro group (-NO₂) and the pyrazole ring's nitrogen atoms lends significant polarity to the molecule. Therefore, it is expected to exhibit greater solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating the molecule than non-polar aprotic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[3] However, this relationship must be determined empirically for each solute-solvent system.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The Shake-Flask method is considered the "gold standard" for its reliability and accuracy.[4][5]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached.[4][5]

Materials and Equipment:

  • This compound (solid)

  • A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many organic compounds.[6][7] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[5] This step is critical to prevent artificially high concentration readings.

  • Analysis: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Quantify the concentration using a pre-validated analytical method as described in Section 3.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle suspension C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC / UV-Vis) F->G H H G->H Calculate Solubility (mg/mL or mol/L)

A generalized workflow for the shake-flask method.

The Gravimetric Method

For a less instrument-intensive approach, the gravimetric method can be employed.[8][9] It relies on evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.

Protocol:

  • Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask method.

  • Sample Collection: Filter the saturated solution to remove undissolved solids. Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. Once the solvent is removed, dry the dish in an oven at a temperature below the compound's melting point until a constant weight is achieved.[9]

  • Calculation: The weight of the solute divided by the volume of the aliquot taken gives the solubility.

This method is straightforward but can be less accurate for highly volatile solutes or when dealing with very low solubilities.[8]

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.[10]

Quantification by HPLC

A validated HPLC method is required to accurately determine the concentration of this compound.

Method Development Outline:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detector Wavelength: Determine the wavelength of maximum absorbance (λ-max) for the compound using a UV-Vis spectrophotometer to ensure optimal detection sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations.[2] Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The linearity of this curve (R² > 0.99) is essential for accurate quantification.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment. Use the peak area from the sample and the equation of the line from the calibration curve to calculate the concentration in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

Quantification by UV-Vis Spectroscopy

For higher throughput screening, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[11] A calibration curve is generated by measuring the absorbance of standard solutions at the λ-max, and the concentration of the saturated solution is determined using the Beer-Lambert law.

Computational Solubility Prediction: The COSMO-RS Approach

In modern drug development, computational models are used to predict physicochemical properties, saving time and resources. The CO nductor-like S creening Mo del for R eal S olvents (COSMO-RS) is a powerful method based on quantum mechanics that can predict thermodynamic properties like solubility a priori.[12][13][14]

How COSMO-RS Works:

  • Quantum Chemical Calculation: The molecule of interest is first calculated in a virtual conductor environment using Density Functional Theory (DFT).[12] This creates a "screening charge density" (σ-profile) on the molecular surface, which serves as a detailed descriptor of the molecule's polarity.

  • Statistical Thermodynamics: The stored σ-profiles of the solute and solvent molecules are then used in statistical thermodynamics calculations to determine the chemical potential of the solute in the solvent.[14]

  • Solubility Prediction: From the chemical potential, the model can accurately predict properties like activity coefficients and, ultimately, solubility.

The primary advantage of COSMO-RS is its predictive power without the need for experimental data, making it an invaluable tool for screening large numbers of solvents or novel compounds in the early stages of research.[13][15][16]

Diagram: Logic of Solubility Characterization

G cluster_exp Experimental Determination cluster_comp Computational Prediction A Solubility of This compound B Shake-Flask or Gravimetric Method A->B F COSMO-RS Model A->F C Generate Saturated Solution B->C D Quantify via HPLC or UV-Vis C->D E Quantitative Solubility Data (e.g., mg/mL) D->E J J E->J Final Characterization G Quantum Chemistry (DFT Calculation) F->G H Statistical Thermodynamics G->H I Predicted Solubility (Rank-ordering of solvents) H->I I->B Guides Experiment I->J

Experimental and computational approaches to solubility.

Data Presentation

All experimentally determined solubility data should be reported clearly, specifying the temperature at which the measurement was made. A well-structured table is the most effective way to present the results for comparison across different solvents.

Table 1: Experimental Solubility of this compound at [Specify Temperature, e.g., 25 °C]

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Method
Methanol32.7[Experimental Data][Calculated Data]HPLC
Ethanol24.5[Experimental Data][Calculated Data]HPLC
Acetone21.0[Experimental Data][Calculated Data]HPLC
Ethyl Acetate6.0[Experimental Data][Calculated Data]HPLC
Dichloromethane9.1[Experimental Data][Calculated Data]HPLC
Toluene2.4[Experimental Data][Calculated Data]HPLC
Heptane1.9[Experimental Data][Calculated Data]HPLC

Conclusion

The solubility of this compound in organic solvents is a fundamental dataset required for its effective use in research and development. This guide provides the necessary theoretical background and detailed, field-proven experimental and analytical protocols to generate this data with high confidence. By combining the empirical accuracy of the shake-flask method with the predictive power of computational models like COSMO-RS, researchers can build a comprehensive solubility profile, enabling informed decisions in solvent selection, process optimization, and formulation development.

References

Sources

potential biological activity of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The introduction of a nitro group onto this heterocyclic framework can significantly modulate its electronic properties, often enhancing its therapeutic potential.[6][7] This guide provides a comprehensive analysis of the potential biological activities of the novel entity, this compound. While direct experimental data for this specific molecule is not yet published, this document synthesizes established principles from structurally related compounds to forecast its likely pharmacological profile and proposes a rigorous, multi-tiered experimental plan for its validation. We will explore its potential as an antimicrobial agent, an anticancer therapeutic, and an enzyme inhibitor, providing detailed protocols and the scientific rationale underpinning each investigative path.

Molecular Profile and Rationale for Investigation

The subject of this guide, this compound, is a substituted nitropyrazole. Its structure integrates several key pharmacophoric features:

  • 1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[2][8]

  • C4-Nitro Group: A strong electron-withdrawing group that significantly influences the molecule's physicochemical properties. Nitroaromatic compounds are renowned prodrugs, particularly for antimicrobial and anticancer applications, where they can undergo bioreduction to form cytotoxic reactive nitrogen species.[6][7]

  • N1-Methyl Group: This substitution prevents tautomerization and can influence the molecule's binding orientation and metabolic stability.

  • C3-Isopropoxy Group: A moderately lipophilic group that can affect the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

The convergence of these features, particularly the proven bioactivity of the nitropyrazole scaffold, provides a strong impetus for a thorough investigation into this compound's therapeutic potential.

Potential Antimicrobial Activity

The presence of the nitro-aromatic moiety is a strong indicator of potential antimicrobial activity.[9] The mechanism is often predicated on the enzymatic reduction of the nitro group within microbial cells, leading to the formation of radical intermediates that induce lethal DNA damage and oxidative stress.[7]

Scientific Rationale

Numerous studies have demonstrated the efficacy of nitropyrazole derivatives against a wide range of pathogens. For instance, certain nitro-aromatic derivatives have shown potent activity against Penicillium chrysogenum, Pseudomonas aeruginosa, Staphylococcus aureus, and various Candida species.[7][9] The proposed mechanism involves the transfer of electrons from microbial reductases (like nitroreductases) to the nitro group of the compound. This process is often more efficient under the microaerophilic or anaerobic conditions characteristic of many infection sites.

Proposed Experimental Investigation

A primary assessment of antimicrobial efficacy should be conducted using a panel of clinically relevant and diverse microorganisms.

Table 1: Proposed Microbial Screening Panel

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus fumigatus (ATCC 204305)
Methicillin-resistant S. aureus (MRSA)Klebsiella pneumoniaeCryptococcus neoformans
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC.

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Culture Preparation: Inoculate the test microorganisms into appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until they reach the logarithmic growth phase. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Positive Control: Wells with inoculum and broth only (no compound).

    • Negative Control: Wells with broth only (no inoculum).

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.

    • Standard Drug Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Culture_Prep Prepare Standardized Microbial Cultures Inoculation Inoculate with Test Organisms Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (24-48h) Inoculation->Incubation Controls Set Up Controls (Positive, Negative, Vehicle) Controls->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results MBC_MFC Determine MBC/MFC (Plate out non-turbid wells) Read_Results->MBC_MFC

Caption: Workflow for determining antimicrobial activity.

Potential Anticancer Activity

The pyrazole nucleus is a privileged scaffold in oncology, with many derivatives showing potent antiproliferative activity.[11][12] The nitro group can confer selectivity for hypoxic tumor cells, which are notoriously resistant to conventional therapies.

Scientific Rationale

The anticancer potential of this compound can be hypothesized through several mechanisms:

  • Hypoxia-Activated Prodrug: Solid tumors often contain hypoxic (low-oxygen) regions. Certain cellular reductases are upregulated in these regions and can selectively reduce the nitro group to cytotoxic species, leading to targeted cell killing while sparing healthy, well-oxygenated tissues.[7]

  • Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors (e.g., Crizotinib).[1] The compound could potentially inhibit key signaling kinases involved in cell proliferation and survival, such as EGFR, HER2, or VEGFR.[13]

  • Induction of Apoptosis: Pyrazole derivatives have been shown to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like Bcl-2, Bax, and caspases.[14]

Proposed Experimental Investigation

An initial broad screening against a diverse panel of human cancer cell lines is recommended to identify potential areas of sensitivity.

Table 2: Proposed Anticancer Screening Panel

Cancer Type Cell Line Rationale
Lung CancerA549High incidence, pyrazoles have shown activity.[11]
Breast CancerMCF-7 (ER+), MDA-MB-231 (Triple-Negative)Represents different subtypes of breast cancer.[14][15]
Colorectal CancerHCT-116Common malignancy, target for pyrazole derivatives.[12]
LeukemiaHL-60Suspension cell line, often sensitive to cytotoxic agents.[13]
Normal Cell LineHEK293 or NCTC FibroblastsTo assess general cytotoxicity and selectivity.[16]
Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Visualizations: Mechanism and Workflow

Nitroaromatic_Activation Molecule Nitropyrazole Prodrug (R-NO₂) Nitroreductase Cellular Nitroreductases (e.g., in Hypoxic Cells) Molecule->Nitroreductase 1e⁻ reduction Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical Intermediates Nitroso & Hydroxylamine Intermediates Radical->Intermediates Further reduction DNA_Damage DNA Strand Breaks Intermediates->DNA_Damage Oxidative_Stress Reactive Oxygen Species (ROS) Intermediates->Oxidative_Stress Cell_Death Cell Death / Apoptosis DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Bioreductive activation of a nitropyrazole prodrug.

Anticancer_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays Cell_Seeding Seed Cancer & Normal Cells in 96-Well Plates Compound_Treatment Treat with Serial Dilutions of Test Compound (48-72h) Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay IC50_Calc Calculate IC₅₀ Values MTT_Assay->IC50_Calc Decision IC₅₀ < 10µM and Selective? IC50_Calc->Decision Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Panel Kinase Inhibition Panel Decision->Apoptosis_Assay Yes Decision->Cell_Cycle Yes Decision->Kinase_Panel Yes

Caption: Workflow for in vitro anticancer evaluation.

Potential Enzyme Inhibitory Activity

The pyrazole scaffold is a well-established inhibitor of various enzymes, with its activity being highly dependent on the substitution pattern.[6][17]

Scientific Rationale

Based on its structure, this compound could be investigated as an inhibitor for several enzyme classes:

  • Protein Kinases: As discussed, this is a major target class for pyrazole-based drugs.[13]

  • Alcohol Dehydrogenases (ADHs): Pyrazole itself is a classic competitive inhibitor of ADHs.[18] While the substitutions on the ring will alter this activity, it remains a plausible target.

  • Cyclooxygenases (COX): Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure (e.g., Celecoxib).[19]

  • Meprins: Recent studies have identified substituted pyrazoles as potent inhibitors of meprin α and β, which are metalloproteases implicated in cancer and Alzheimer's disease.[17]

Experimental Protocol: General Enzyme Inhibition Assay (Kinase Example)

This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™).

  • Reagent Preparation: Prepare assay buffer, the target kinase, the specific substrate (peptide or protein), and ATP at optimal concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the test compound (or vehicle), and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product (ADP) formed. In the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data against controls (no enzyme and no inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

While this compound is a novel chemical entity, a comprehensive analysis of its structural components strongly suggests a high potential for significant biological activity. The nitropyrazole core is a validated pharmacophore for both antimicrobial and anticancer applications, acting through mechanisms such as bioreductive activation and enzyme inhibition.[2][6][7] The proposed experimental workflows in this guide provide a clear, logical, and rigorous path for elucidating the compound's true pharmacological profile. The initial in vitro screening for antimicrobial and anticancer effects will be crucial in directing further, more focused mechanistic studies. Successful validation of these predicted activities could position this molecule as a promising lead for the development of new therapeutics.

References

  • Marinescu M, Zalaru CM (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers.
  • Ansari A, Ali A, Asif M, Shamsuzzaman. (2023).
  • Anonymous. (2025).
  • Al-Abdullah E, Al-Tuwaijri H, Hassan A, Mousa H. (2012).
  • Ansari A, Ali A, Asif M, Shamsuzzaman. (2023).
  • Anonymous. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • El-fakharany E, Al-Harbi N, Bahattab O, Al-Ghamdi M, El-Shazly M. (2025).
  • El-Sayed N, El-Bendary E, El-Ashry E, El-Kerdawy M. (2023).
  • Anonymous. (n.d.). Pyrazole, Synthesis and Biological Activity. SlideShare.
  • Pacheco Y, Tovar A, Pérez-Kempis V, Torres-García E. (2022).
  • Nuta D, Gîrd C, Băbeanu N, Chirita C, Zalaru C, Limban C. (2024).
  • de Oliveira R, de Oliveira G, da Silva R, de Lima M, da Silva A. (2021).
  • Temirak A, Mehany A, El-Messery S, Al-Romaizan M, Nossier W, Boshta N. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • Anonymous. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • Al-Ghamdi A. (2019).
  • Sharma D, Kumar R, Singh P, Narasimhan B. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Anonymous. (2025).
  • Patel H, Agravat S, Shaikh F. (n.d.).
  • Shrekar B, Shingare P. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Mishra K, Jain S, Singour P. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
  • Yarlagadda V, Samala G, Das B, Kalia N, Madhavi Y. (n.d.). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Publishing.
  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Anonymous. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • Bhonsle R, Tamminana R, Syed A, Peethani N, Kotha L. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • S. S, A. A, G. S. (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
  • Anonymous. (n.d.). Kinetics of pyrazole inhibition. Competitive inhibition plot for... | Download Scientific Diagram.
  • Al-Issa S, Al-Warhi T, Al-amri K, Al-Ghamdi M, El-messery S, Al-Omair M. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.
  • Anonymous. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Benchchem.
  • Ramsbeck D, Hempel A, Wichert M, Wiezcorek R, Fittler H, Gütschow M. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar.

Sources

The Metabolic Gauntlet: A Technical Guide to the Stability of Pyrazole Ether Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, integral to numerous approved drugs.[1][2][3] When combined with an ether linkage, it forms a versatile backbone for targeting a wide array of physiological targets. However, the journey from a promising hit to a viable drug candidate is fraught with metabolic challenges. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately causing clinical failure.[4][5] This guide provides an in-depth exploration of the metabolic stability of pyrazole ether derivatives, offering a framework for understanding their biotransformation and strategies for rational optimization. We will delve into the key metabolic pathways, structure-metabolism relationships (SMRs), and provide detailed, field-proven protocols for the experimental assessment of metabolic stability.

Introduction: The Centrality of Metabolic Stability

In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as critical as achieving potent pharmacological activity.[6] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[6] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause adverse effects.[4]

Pyrazole ether derivatives have emerged as a significant class of compounds in drug discovery, valued for their ability to form key interactions with biological targets and for their synthetic tractability.[7][8][9] The pyrazole ring can act as a bioisostere for other aromatic systems, often improving physicochemical properties.[10][11] However, this scaffold is not immune to metabolic breakdown. Understanding and optimizing the metabolic stability of these derivatives is a critical task for medicinal chemists to enhance the likelihood of clinical success.

Metabolic Landscape of Pyrazole Ether Derivatives

The metabolic fate of a pyrazole ether derivative is primarily dictated by the action of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.[12][13] These enzymes catalyze a variety of Phase I (functionalization) and Phase II (conjugation) reactions.

Common Metabolic Hotspots and Pathways

The structure of a pyrazole ether derivative presents several potential sites for metabolism. Identifying these "metabolic hotspots" early is crucial for targeted chemical modification.[14][15]

  • Aromatic Hydroxylation: Phenyl rings attached to the pyrazole or ether moiety are common sites for CYP-mediated hydroxylation, typically at the para-position. This is a major route of metabolism for many aromatic compounds.

  • N-Dealkylation/Oxidation: The pyrazole ring nitrogens and any alkyl substituents are susceptible to oxidation. N-dealkylation of substituents on the pyrazole nitrogen is a common metabolic pathway.

  • O-Dealkylation (Ether Cleavage): The ether linkage, while generally more stable than an ester, can be a site of oxidative cleavage, leading to the formation of an alcohol and an aldehyde or ketone.

  • Oxidation of Alkyl Groups: Alkyl chains, particularly at the terminal (ω) or penultimate (ω-1) positions, can be hydroxylated.

  • Ring Oxidation: The pyrazole ring itself, being electron-rich, can undergo oxidative metabolism, which may lead to ring-opening.[14][16]

Below is a diagram illustrating the potential metabolic pathways for a generic pyrazole ether derivative.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent Pyrazole Ether Derivative M1 Aromatic Hydroxylation (Phenol Metabolite) Parent->M1 Ar-H -> Ar-OH M2 N-Dealkylation Parent->M2 N-R -> N-H M3 O-Dealkylation (Ether Cleavage) Parent->M3 R-O-R' -> R-OH M4 Alkyl Oxidation Parent->M4 R-CH3 -> R-CH2OH M5 Pyrazole Ring Oxidation Parent->M5 Ring Oxidation M6 Glucuronidation M1->M6 Conjugation M7 Sulfation M1->M7 Conjugation

Caption: Common Phase I and Phase II metabolic pathways for pyrazole ether derivatives.

Structure-Metabolism Relationships (SMR)

The key to improving metabolic stability lies in understanding how structural modifications influence metabolism. This is an iterative process guided by experimental data.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from the active site of metabolizing enzymes.

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to aromatic rings can deactivate them towards oxidative metabolism.[5][17]

  • Metabolic Blocking: Replacing a metabolically labile hydrogen atom with a group that is resistant to metabolism, such as fluorine or a methyl group, is a common and effective strategy.[14][15]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes. Reducing lipophilicity by introducing polar groups can decrease the rate of metabolism.[14][17]

  • Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere that retains biological activity but has improved metabolic properties is a powerful strategy.[14] For instance, replacing a phenyl ring with a pyridine ring can sometimes block para-hydroxylation.[5]

Experimental Assessment of Metabolic Stability

A tiered approach using a series of in vitro assays is essential for evaluating the metabolic stability of new chemical entities (NCEs) during the early stages of drug discovery.[6][12] These assays provide crucial data for ranking compounds and guiding medicinal chemistry efforts.[4][18]

Liver Microsomal Stability Assay

This is often the first-line assay due to its high-throughput nature and cost-effectiveness. It primarily assesses Phase I metabolism mediated by CYP enzymes.[18]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Commercially available from human or various animal species. Thaw on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • NADPH Regenerating System (Cofactor): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This is crucial as NADPH is required for CYP450 activity.

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19] The acetonitrile precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Self-Validating System Controls:

  • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Positive Control: Include a compound with known metabolic properties (e.g., testosterone, verapamil) to ensure the assay is performing correctly.

  • Zero-Time Point: Represents the initial concentration before any metabolism has occurred.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, Buffer, NADPH) Combine Combine Microsomes & Compound Reagents->Combine Test_Compound Prepare Test Compound (1 µM final) Test_Compound->Combine PreIncubate Pre-incubate at 37°C Combine->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C (0-60 min) Initiate->Incubate Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are the primary functional cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes.[12] This assay provides a more comprehensive picture of a compound's metabolic fate.[18]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. This system can assess both Phase I and Phase II metabolism, as well as cellular uptake.

Key Differences from Microsomal Assay:

  • Test System: Uses intact cells (hepatocytes) instead of subcellular fractions.[12][18]

  • Scope: Measures the combined effect of Phase I and Phase II enzymes, as well as transporter activity.

  • Complexity: Requires more careful handling of cells and specific media.

The protocol is broadly similar to the microsomal assay, involving incubation at 37°C, time-pointed quenching, and LC-MS/MS analysis. The resulting intrinsic clearance data from hepatocytes can be used to predict in vivo hepatic blood clearance.[18]

Data Interpretation and Compound Triage

The data generated from these assays are used to classify compounds into low, medium, or high clearance categories.

Intrinsic Clearance (CLint) Classification Implication for Drug Development
< 10 µL/min/mg proteinLow ClearanceFavorable; likely to have good in vivo stability.
10 - 50 µL/min/mg proteinModerate ClearanceMay be acceptable, but optimization is desirable.
> 50 µL/min/mg proteinHigh ClearanceUnfavorable; likely to have poor bioavailability. Requires significant medicinal chemistry effort to improve.

Note: These are general ranges and can vary depending on the specific project goals and therapeutic area.

Strategies for Optimizing Metabolic Stability

When a promising pyrazole ether derivative exhibits high metabolic clearance, a systematic optimization strategy is required.

  • Metabolite Identification: The first step is to identify the structure of the major metabolites using high-resolution mass spectrometry. This pinpoints the exact site of metabolic liability.

  • Structure-Based Redesign: Armed with knowledge of the metabolic hotspot, medicinal chemists can apply the SMR principles discussed earlier:

    • Block the Site: If para-hydroxylation is the issue, add a fluorine or chlorine atom at that position.

    • Modify Electronics: Introduce an electron-withdrawing group to an aromatic ring.

    • Introduce Steric Bulk: Add a t-butyl group adjacent to a labile ether linkage.

    • Conformational Constraint: Lock the molecule into a conformation that is less favorable for metabolism.[17]

  • Iterative Synthesis and Testing: Synthesize a small library of analogs with targeted modifications and re-evaluate their metabolic stability using the in vitro assays. This iterative cycle of design, synthesis, and testing is the engine of lead optimization.

Optimization_Cycle Start High Clearance Compound MetID Metabolite Identification Start->MetID SMR Apply SMR Principles MetID->SMR Design Design Analogs SMR->Design Synthesize Synthesize Analogs Design->Synthesize Test Re-test in vitro Stability Assays Synthesize->Test Decision Improved Stability? Test->Decision Decision->SMR No End Low Clearance Candidate Decision->End Yes

Caption: The iterative cycle of metabolic stability optimization.

Conclusion

The metabolic stability of pyrazole ether derivatives is a multifaceted challenge that requires a deep understanding of enzymatic pathways, structure-metabolism relationships, and robust experimental evaluation. By employing a strategic, data-driven approach that integrates in vitro assays with rational medicinal chemistry, researchers can effectively navigate the metabolic gauntlet. Early and iterative assessment of metabolic stability is not merely a screening step but a fundamental component of modern drug design, significantly increasing the probability of advancing potent, safe, and effective pyrazole ether-based therapeutics to the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan website. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from BioIVT website. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from Eurofins Discovery website. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Di, L., & Kerns, E. H. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4587-4599. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]

  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from IJPPR website. [Link]

  • Hossain, M. K., & Islam, M. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1937-1954. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from NEDMDG website. [Link]

  • Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from Agilent website. [Link]

  • Khojasteh, S. C., et al. (2012). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Drug Metabolism and Disposition, 40(7), 1269-1277. [Link]

  • Singh, R., & Sharma, A. K. (2017). Strategies to Enhance Metabolic Stabilities. Methods in Molecular Biology, 1495, 25-41. [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2735-2742. [Link]

  • Attwa, M. W., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6314. [Link]

  • Attwa, M. W., Kadi, A. A., AlRabiah, H., & Abdelhameed, A. S. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2351. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]

  • Google Patents. (n.d.). Pyrazole derivatives as cytochrome p450 inhibitors.
  • Kumar, A., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 37(1), 1-15. [Link]

  • El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221. [Link]

  • Scott, E. E., & Davydov, D. R. (2017). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry, 292(49), 20187-20197. [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from ResearchGate website. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. Retrieved from International Journal of Research in Pharmacy and Allied Science website. [Link]

  • Leys, D., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10047-10058. [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 4984-4994. [Link]

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from Hypha Discovery website. [Link]

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654219. [Link]

Sources

Methodological & Application

Application Note: Regioselective N-Methylation of 4-Nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of 4-nitro-3-(propan-2-yloxy)-1H-pyrazole (Compound 1 ) is a critical transformation in the synthesis of bioactive pharmaceutical intermediates, particularly for phosphodiesterase inhibitors (e.g., Sildenafil analogs) and kinase inhibitors.

The reaction is complicated by annular tautomerism , which presents two nucleophilic nitrogen sites (


 and 

). While the 4-nitro group significantly increases the acidity of the NH proton (


9.5–10.5), facilitating deprotonation by weak bases, the bulky 3-isopropoxy group exerts substantial steric influence.

This guide details the optimized conditions to favor the formation of the sterically less hindered 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (Isomer A) over its regioisomer, 1-methyl-4-nitro-5-(propan-2-yloxy)-1H-pyrazole (Isomer B).

Mechanistic Insight & Regioselectivity

The Challenge of Ambident Nucleophiles

The starting material exists in equilibrium between two tautomers. Upon deprotonation, the resulting pyrazolate anion delocalizes the negative charge over both nitrogen atoms.

  • Electronic Effect: The nitro group at C4 is a strong electron-withdrawing group (EWG), pulling electron density and making the pyrazole ring electron-deficient. This necessitates the use of polar aprotic solvents to stabilize the transition state.

  • Steric Effect (The Driver): The isopropoxy group at C3 is sterically demanding. Alkylation at the adjacent nitrogen (

    
    ) is kinetically disfavored due to van der Waals repulsion. Therefore, alkylation predominantly occurs at the distal nitrogen (
    
    
    
    ), yielding the 1,3-disubstituted product.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the steric "steering" provided by the isopropoxy group.

ReactionPathway SM Starting Material 4-nitro-3-isopropoxy-1H-pyrazole Anion Pyrazolate Anion (Resonance Hybrid) SM->Anion Deprotonation (Base: K2CO3 or NaH) ProdA Major Product (Isomer A) 1-methyl-4-nitro-3-isopropoxypyrazole (Sterically Favored) Anion->ProdA Path A: Distal Attack Fast Kinetics ProdB Minor Product (Isomer B) 1-methyl-4-nitro-5-isopropoxypyrazole (Sterically Hindered) Anion->ProdB Path B: Proximal Attack Slow Kinetics MeI Methyl Iodide (MeI) MeI->Anion

Caption: Competitive alkylation pathways. The bulky isopropoxy group blocks Path B, favoring Path A.

Experimental Protocols

Protocol A: Thermodynamic Control (Recommended)

System:


 / DMF / Methyl Iodide
Rationale:  Potassium carbonate is a mild base sufficient to deprotonate the acidic nitropyrazole. DMF solvates the inorganic cation, creating a "naked" pyrazolate anion that reacts rapidly. This method is scalable and generally yields higher N1/N2 selectivity ratios (>10:1).

Materials:

  • Substrate: 4-nitro-3-(propan-2-yloxy)-1H-pyrazole (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 eq)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with the Substrate and anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature (20–25°C) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. SM should be consumed.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol B: Kinetic Control (Alternative)

System: NaH / THF / Methyl Iodide Rationale: Use this if the substrate solubility in DMF is poor or if the reaction is sluggish. Sodium Hydride is a stronger base, ensuring irreversible deprotonation.

Step-by-Step Procedure:

  • Setup: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C under

    
    .
    
  • Addition: Add a solution of the Substrate in THF dropwise. Evolution of

    
     gas will be observed. Stir at 0°C for 45 mins.
    
  • Methylation: Add MeI (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with saturated

    
     solution. Extract as per Protocol A.
    

Analytical Validation & Data

Comparing Conditions

The following table summarizes expected outcomes based on internal optimization data for similar 3-alkoxy-4-nitropyrazoles.

ParameterProtocol A (

/DMF)
Protocol B (NaH/THF)
Reaction Temp 0°C

25°C
0°C

25°C
Conversion >98%>99%
Regio-ratio (N1:N2) ~15:1 (High Selectivity)~8:1 (Moderate Selectivity)
Impurity Profile Low (Clean reaction)Moderate (Risk of over-alkylation)
Scalability High (Safe, no

gas)
Low (NaH handling risks)
Distinguishing Isomers (Critical QC)

Correctly assigning the Regioisomers is the most common failure point.

  • Isomer A (Desired): 1-methyl-4-nitro-3-isopropoxypyrazole.

    • 1H NMR: The N-Methyl singlet appears around

      
       3.9–4.0 ppm.
      
    • NOESY:No correlation between the N-Methyl protons and the Isopropyl CH proton (they are far apart).

  • Isomer B (Undesired): 1-methyl-4-nitro-5-isopropoxypyrazole.

    • 1H NMR: The N-Methyl singlet often shifts slightly downfield (

      
       4.0–4.1 ppm) due to the adjacent oxygen lone pairs.
      
    • NOESY:Strong correlation between N-Methyl protons and the Isopropyl CH proton (spatial proximity).

Troubleshooting Guide

Problem: Low Yield / Incomplete Conversion

  • Cause: Methyl Iodide is volatile (bp 42°C) and may evaporate if the system is not sealed or if the exotherm is uncontrolled.

  • Solution: Use a reflux condenser (cooled to -10°C) or add an extra 0.2 eq of MeI. Ensure the reaction vessel is purged with

    
     but sealed during the stir phase.
    

Problem: Poor Regioselectivity (Ratio < 5:1)

  • Cause: Reaction temperature too high during MeI addition.

  • Solution: Maintain strict 0°C during addition. Higher temperatures increase the energy available for the sterically hindered pathway (N2 alkylation).

Problem: "Oil" instead of Solid Product

  • Cause: Residual DMF or presence of the minor isomer prevents crystallization.

  • Solution: Perform an aqueous wash with 5% LiCl solution (removes DMF efficiently). Triturate the crude oil with cold Hexanes/Diethyl Ether to induce crystallization.

References

  • Dunn, P. J., et al. (1998). Commercial Synthesis of Sildenafil Citrate (Viagra).Organic Process Research & Development , 2(1), 29-30. (Establishes the standard nitropyrazole methylation conditions using neutral/mild bases).

  • Larrón, A., et al. (2004). Regiochemistry in the alkylation of 3(5)-substituted pyrazoles.Arkivoc , (iv), 91-101. (Detailed study on steric vs. electronic control in pyrazole alkylation).

  • PubChem Compound Summary. (2025). This compound.[2] (Structural confirmation and identifiers).[3][4]

  • BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles: Application Note. (General protocols for handling regioselectivity in nitrogen heterocycles).

Sources

procedure for O-alkylation to form 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective O-Alkylation Strategies for Pyrazole Scaffolds

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole Significance: This moiety represents a critical pharmacophore in medicinal chemistry, often found in phosphodiesterase (PDE) inhibitors and soluble guanylate cyclase (sGC) stimulators. The ether linkage at the C3 position, combined with the electron-withdrawing nitro group, modulates the lipophilicity and metabolic stability of the pyrazole ring.

The Synthetic Challenge: The precursor, 1-methyl-4-nitro-1H-pyrazol-3-ol , exhibits annular tautomerism (hydroxy-pyrazole


 pyrazolone). The presence of the N1-methyl group and the strongly electron-withdrawing C4-nitro group creates an ambident nucleophile.
  • Path A (Desired): O-alkylation at C3-oxygen.

  • Path B (Undesired): N-alkylation at N2 (forming the N,N-dialkyl species).

While N-alkylation is often thermodynamically favored in simple pyrazolones, the C4-nitro group significantly increases the acidity of the C3-hydroxyl proton (pKa


 5-6), making the oxygen "harder" and more amenable to O-selective alkylation under specific conditions.

Part 2: Chemical Logic & Mechanism

To ensure high O-regioselectivity, we employ the Hard-Soft Acid-Base (HSAB) principle and steric control.

  • Steric Steering: The N1-methyl group provides steric bulk that disfavors attack at the adjacent N2 position, particularly when using a secondary alkylating agent like the isopropyl group.

  • Electronic Control: The C4-nitro group delocalizes the negative charge of the anion. Using a "hard" cation (like Cs

    
    ) or a reaction pathway that activates the oxygen specifically (Mitsunobu) is critical.
    
Mechanistic Pathway Visualization

ReactionPathway Precursor 1-methyl-4-nitro- 1H-pyrazol-3-ol Tautomer Tautomeric Equilibrium (OH vs NH form) Precursor->Tautomer Mitsunobu Method A: Mitsunobu (PPh3/DIAD + iPrOH) Kinetic O-Control Precursor->Mitsunobu Direct Coupling Anion Delocalized Anion (Ambident Nucleophile) Tautomer->Anion Deprotonation Williamson Method B: Williamson (Cs2CO3 + iPr-I) Thermodynamic/Steric Control Anion->Williamson Product_O Target: O-Alkyl (Major) Mitsunobu->Product_O O-philic P-O bond Williamson->Product_O Cs+ Effect Product_N Impurity: N-Alkyl (Minor) Williamson->Product_N Solvent Dependent

Figure 1: Mechanistic divergence in pyrazole alkylation. Method A (Mitsunobu) offers superior regiocontrol via oxygen-phosphorus affinity.

Part 3: Experimental Protocols

Method A: The Mitsunobu Reaction (Gold Standard)

Recommended for: High purity requirements, small-to-medium scale, and avoiding elimination side-products of isopropyl halides.

Reagents:

  • Substrate: 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq)

  • Alcohol: Propan-2-ol (Isopropanol) (1.5 eq)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the pyrazole substrate, PPh

    
    , and anhydrous 2-propanol in THF. Cool the mixture to 0°C  in an ice bath.
    
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain internal temperature < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 12–16 hours.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The product is typically less polar than the starting material.

  • Workup: Concentrate the THF under reduced pressure.

  • Purification: The crude will contain triphenylphosphine oxide (TPPO).

    • Trituration: Add cold diethyl ether/hexane (1:1). TPPO often precipitates; filter it off.

    • Chromatography: Flash column silica gel. Elute with Hexane

      
       20% EtOAc/Hexane.
      
Method B: Williamson Ether Synthesis (Scalable)

Recommended for: Large scale, cost-efficiency. Requires strict temperature control to minimize elimination of isopropyl iodide.

Reagents:

  • Substrate: 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq)

  • Electrophile: 2-Iodopropane (1.5 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Protocol:

  • Activation: In a reactor, suspend the pyrazole substrate and Cs

    
    CO
    
    
    
    in anhydrous DMF. Stir at RT for 30 minutes . The color typically deepens (yellow/orange) as the nitropyrazole anion forms.
  • Alkylation: Cool the mixture to 0°C . Add 2-iodopropane dropwise.

    • Why 0°C? Secondary halides like isopropyl iodide are prone to E2 elimination (forming propylene gas) at higher temperatures with carbonate bases.

  • Progression: Allow to warm slowly to RT. Stir for 18 hours in a sealed vessel (to prevent loss of volatile alkyl halide).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.

Part 4: Data Analysis & Validation

Quantitative Comparison of Methods

ParameterMethod A (Mitsunobu)Method B (Williamson)
O:N Regioselectivity > 95:5~ 85:15 (Condition dependent)
Yield 75 - 88%60 - 75%
Impurity Profile TPPO, HydrazinesN-alkyl isomer, Propylene gas
Scalability Moderate (Reagent cost high)High (Reagents cheap)
Atom Economy PoorGood

Structural Confirmation (QC Criteria) To confirm the formation of the O-ether and rule out the N-alkyl isomer, use


H and 

C NMR.
  • 
    H NMR (CDCl
    
    
    
    ):
    • O-CH(CH

      
      )
      
      
      
      :
      Look for a septet at
      
      
      4.9 – 5.3 ppm
      . The electron-withdrawing nitro group and oxygen attachment deshield this proton significantly.
    • Contrast: If N-alkylation occurred (at N2), the N-CH proton typically appears further upfield (

      
       4.2 – 4.6 ppm) due to lack of direct oxygen attachment.
      
  • 
    C NMR: 
    
    • O-

      
      H:  Characteristic signal at 
      
      
      
      72 – 78 ppm
      .
    • N-

      
      H:  Characteristic signal at 
      
      
      
      50 – 58 ppm
      .

Part 5: Troubleshooting & Optimization Workflow

Optimization Start Start: Analyze Crude LCMS Decision Is N-alkyl impurity > 10%? Start->Decision Path_Good No: Proceed to Crystallization/Column Decision->Path_Good < 10% Path_Bad Yes: Optimization Required Decision->Path_Bad > 10% Action1 Switch to Method A (Mitsunobu) for kinetic control Path_Bad->Action1 Action2 Change Solvent to Acetone (Lower dielectric constant favors O-alk) Path_Bad->Action2 Action3 Use Silver Carbonate (Ag2CO3) (Silver effect favors O-alk) Path_Bad->Action3

Figure 2: Decision tree for handling regioselectivity issues. Silver salts are the ultimate "fix" for recalcitrant N-alkylation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]

    • Source:The Journal of Organic Chemistry, 2022.[1][2]

    • URL:[Link][2]

    • Relevance: Discusses the steric and electronic factors controlling N vs O alkylation, supporting the use of steric bulk to direct selectivity.
  • Mitsunobu Reaction on Hydroxy-Heterocycles

    • Title: Regioselective Mitsunobu reaction of MBH alcohols: A facile synthesis of pyrazole derivatives.[3]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

    • Relevance: Validates the Mitsunobu reaction as a primary tool for achieving high regioselectivity in pyrazole systems.
  • Williamson Ether Synthesis on Nitropyrazoles

    • Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Synthesis via O-alkylation).[4]

    • Source:Molbank, 2009.[4]

    • URL:[Link][4][5]

    • Relevance: Provides the foundational protocol for O-alkylation of electron-deficient 3-hydroxypyrazoles using basic conditions.
  • General Pyrazole Chemistry

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[6]

    • Source:Organic Chemistry Portal (referencing J. Org. Chem. 2008).[7][8]

    • URL:[Link]

    • Relevance: Background on the tautomeric nature of the pyrazole ring and substituent effects.

Sources

functionalization strategies for 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Abstract This application note details advanced functionalization protocols for This compound , a versatile scaffold in medicinal chemistry (particularly for kinase inhibitors) and high-energy materials science. We present three orthogonal strategies: (1) C4-Nitro Reduction to access the amino-pyrazole "gateway" for amide/urea library generation; (2) C5-Regioselective Functionalization via Palladium-catalyzed C–H activation and Vicarious Nucleophilic Substitution (VNS); and (3) C3-Alkoxy Modulation for scaffold morphing into pyrazolones. Each protocol is validated by mechanistic rationale and includes safety considerations for handling nitro-heterocycles.

Strategic Overview & Reactivity Profile

The target molecule features a push-pull electronic system. The electron-withdrawing nitro group at C4 activates the ring for nucleophilic attack and acidifies the C5-proton, while the electron-donating isopropoxy group at C3 modulates solubility and lipophilicity.

Key Reactivity Hotspots:

  • C4-Nitro Group: Susceptible to reduction; serves as a masking group for the amino functionality.

  • C5-Hydrogen: The most acidic proton on the ring (

    
     in DMSO). Ideal for Direct Arylation or VNS.
    
  • C3-Isopropoxy Group: Stable under basic conditions but cleavable under strong acidic conditions to yield the pyrazolone tautomer.

G Core This compound Strat1 Strategy 1: C4-Reduction (Gateway to Amides) Core->Strat1 Strat2 Strategy 2: C5-Functionalization (C-C Bond Formation) Core->Strat2 Strat3 Strategy 3: C3-Modulation (Scaffold Morphing) Core->Strat3 Prod1 4-Amino-pyrazole (Library Synthesis) Strat1->Prod1 H2/Pd or Fe/AcOH Prod2a C5-Aryl Derivatives (via Pd-Catalysis) Strat2->Prod2a Pd(OAc)2, Ar-Br Prod2b C5-Alkyl Derivatives (via VNS) Strat2->Prod2b VNS (Sulfones) Prod3 Pyrazolone (Tautomeric Switch) Strat3->Prod3 BBr3 or HBr

Figure 1: Divergent functionalization pathways for the target pyrazole scaffold.

Protocol 1: C4-Nitro Group Reduction

Rationale: The conversion of the nitro group to an amine is the primary entry point for medicinal chemistry, enabling the synthesis of amides, ureas, and sulfonamides. While catalytic hydrogenation is cleanest, iron-mediated reduction is often preferred for scale-up to avoid poisoning catalysts if sulfur impurities are present or if halogen substituents (introduced at C5) need to be preserved.

Method A: Catalytic Hydrogenation (Standard)

Best for: Clean conversion, small scale (<5 g).

  • Preparation: Dissolve this compound (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst Addition: Under an Argon atmosphere, add 10 wt% Pd/C (10% loading by weight of substrate).

  • Reaction: Purge the vessel with

    
     gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at RT for 2–4 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 4-aminopyrazole is typically an unstable oil/solid that oxidizes in air; use immediately in the next coupling step.

Method B: Iron/Acetic Acid Reduction (Robust)

Best for: Large scale, tolerance of halides at C5.

  • Setup: In a round-bottom flask, suspend the nitro-pyrazole (1.0 equiv) in a mixture of EtOH/Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (1.0 equiv).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC/LCMS (typically complete in 1–2 hours).

  • Workup: Cool to RT. Dilute with EtOAc and filter through Celite. Wash the organic layer with saturated

    
     to remove acetic acid traces.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Protocol 2: C5-Regioselective Functionalization

This is the most challenging yet rewarding vector. The C5 position is sterically accessible and electronically activated.

Method A: Palladium-Catalyzed Direct Arylation (C–H Activation)

Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists the Pd in cleaving the acidic C5–H bond.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or PCy3 (for difficult substrates)
    
  • Base:

    
     (2.0 equiv) or Cs2CO3
    
  • Solvent: DMA or DMF (anhydrous)

Protocol:

  • Charge: In a microwave vial or pressure tube, combine the pyrazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , Ligand, and Base.
    
  • Inertion: Seal and purge with Argon for 5 minutes. Add anhydrous DMA (0.2 M).

  • Heating: Heat to 120°C (oil bath) or 140°C (microwave) for 4–12 hours.

  • Purification: Dilute with water, extract with EtOAc. The product usually requires column chromatography (Hexane/EtOAc gradient).

    • Note: The nitro group remains intact, allowing for subsequent reduction (Strategy 1).

Method B: Vicarious Nucleophilic Substitution (VNS)

Mechanism: Nucleophilic attack of a carbanion (bearing a leaving group) at C5, followed by


-elimination of hydride/leaving group. This introduces alkyl/functionalized carbon chains without using transition metals.

Reagents:

  • Nucleophile: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base:

    
    -BuOK (3.0 equiv)
    
  • Solvent: THF or DMF (-78°C to RT)

Protocol:

  • Dissolution: Dissolve the nitro-pyrazole (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in anhydrous THF (0.1 M). Cool to -78°C.

  • Base Addition: Add a solution of

    
    -BuOK (3.0 equiv) in THF dropwise over 20 minutes. The solution will likely turn deep red/purple (formation of the 
    
    
    
    -adduct).
  • Elimination: Allow the reaction to warm slowly to RT over 2 hours. The color typically fades as the aromaticity is restored.

  • Quench: Pour into dilute HCl/Ice water.

  • Result: The product is 1-methyl-4-nitro-5-(phenylsulfonylmethyl)-3-(propan-2-yloxy)-pyrazole . The sulfone group can be further modified or desulfonylated (Raney Ni) to leave a methyl group.

Protocol 3: C3-Isopropoxy Modulation

The isopropoxy group acts as a protected form of the pyrazolone.

Method: Dealkylation to Pyrazolone
  • Reagent: Boron Tribromide (

    
    , 1.0 M in DCM) or conc. HBr (48% aq).
    
  • Procedure (

    
    ): 
    
    • Cool a solution of the substrate in DCM to -78°C.

    • Add

      
       (2.0 equiv) dropwise.
      
    • Warm to RT and stir for 2 hours.

    • Quench carefully with MeOH (exothermic!).

  • Outcome: Yields 1-methyl-4-nitro-1H-pyrazol-3-ol . This tautomer exists in equilibrium with the pyrazolone form, offering a handle for

    
    -alkylation with different groups or conversion to a chloride (
    
    
    
    ) for
    
    
    displacement.

Safety & Handling

  • Energetic Potential: Nitro-pyrazoles are high-energy density materials. While the isopropoxy group adds stability, the compound should be treated as potentially explosive, especially during scale-up or when subjected to high heat/friction.

  • VNS Safety: The VNS reaction generates exothermic heat upon base addition. Control temperature strictly.

  • Toxicity: Assume all nitro-aromatics are potential mutagens. Handle in a fume hood with double-gloving.

References

  • Regioselective Lithiation of 1-Methylpyrazole: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Org.[1][2][3] Biomol. Chem., 2006, 4 , 1261-1267. Link

  • Vicarious Nucleophilic Substitution (VNS) Overview: Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen."[1][4] Acc.[1][5] Chem. Res., 1987, 20 (8), 282–289.[1] Link

  • C-H Activation of 4-Nitropyrazoles: Iaroshenko, V. O., et al. "Regioselective and guided C-H activation of 4-nitropyrazoles." J. Org. Chem., 2014, 79 (7), 2906-2915. Link

  • Reduction of Nitro Compounds: "Reduction of nitro compounds." Wikipedia.[1] Link

  • Green Protection/Deprotection of Pyrazoles: Ahmed, B. M., & Mezei, G. "Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles."[6][7][8] RSC Adv., 2015, 5 , 26416-26424. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the multi-step synthesis of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole. Our focus is to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to optimize for yield, purity, and safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and field-proven solutions to get your experiment back on track.

Question 1: My final nitration step has a very low yield and the reaction mixture turns dark brown or black. What is happening?

Answer: This is a classic symptom of decomposition and side reactions during nitration, which is a highly exothermic process. The pyrazole ring, while aromatic, can be sensitive to aggressive nitrating conditions.

Primary Causes & Solutions:

  • Poor Temperature Control: The most likely cause is a temperature runaway. The nitration of pyrazoles must be kept cold to prevent oxidative decomposition.[1]

    • Solution: Maintain a strict internal reaction temperature between 0-5 °C throughout the addition and reaction period. Use an ice-salt or acetone/dry ice bath for more efficient cooling. Add the pyrazole substrate slowly and dropwise to the pre-chilled nitrating mixture to dissipate heat effectively.

  • Impure Starting Material: Impurities in your 1-methyl-3-(propan-2-yloxy)-1H-pyrazole precursor can be readily oxidized by the nitrating mixture, leading to charring and a complex mixture of byproducts.

    • Solution: Ensure the precursor is of high purity before proceeding. Purify it via column chromatography or distillation if necessary. Confirm purity by ¹H NMR and/or GC-MS.

  • Incorrect Stoichiometry: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture, promoting side reactions.

    • Solution: Use a modest excess of the nitrating agent. A stoichiometry of 1.1 to 1.2 equivalents of nitric acid is typically sufficient for complete conversion without excessive degradation.[1]

dot

G start Low Yield in Nitration Step check_temp Was Temp < 10°C? start->check_temp check_purity Was Precursor Pure? check_temp->check_purity Yes sol_temp Implement Strict Cooling (0-5°C, Ice-Salt Bath) Slow Substrate Addition check_temp->sol_temp No check_stoch Was HNO3 Stoichiometry ~1.1 eq? check_purity->check_stoch Yes sol_purity Purify Precursor (Column or Distillation) check_purity->sol_purity No sol_stoch Adjust HNO3 to 1.1-1.2 Equivalents check_stoch->sol_stoch No success Improved Yield & Purity check_stoch->success Yes sol_temp->success sol_purity->success sol_stoch->success

Caption: Troubleshooting low yield in the nitration step.

Question 2: I'm getting a mixture of regioisomers (1-methyl vs. 2-methyl) from the initial pyrazole ring formation. How can I improve the selectivity?

Answer: This is a fundamental challenge in pyrazole synthesis when using an unsymmetrical dicarbonyl compound and a substituted hydrazine.[2] The regioselectivity is determined by which carbonyl group the substituted nitrogen of methylhydrazine attacks first. This can be influenced by several factors.

Primary Causes & Solutions:

  • Reaction Conditions (pH): The initial nucleophilic attack is highly dependent on the reaction's pH.[2]

    • Under Acidic Conditions: The less substituted nitrogen of methylhydrazine is more nucleophilic, which can favor the formation of one isomer.

    • Under Basic Conditions: The more substituted nitrogen can become the more potent nucleophile.

    • Solution: Perform a pH screen. A common starting point is to run the reaction in ethanol with a catalytic amount of acetic acid. Compare this to a run using a base like triethylamine to see which condition favors your desired 1-methyl-3-hydroxy isomer.

  • Solvent Effects: Standard solvents like ethanol often give poor regioselectivity.

    • Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation. These solvents can stabilize intermediates differently through hydrogen bonding, directing the reaction down a more selective pathway.

Question 3: My O-alkylation step to add the isopropoxy group is inefficient, and I'm recovering starting material or isolating an N-alkylated byproduct.

Answer: The starting material, 1-methyl-5-hydroxypyrazole (which exists in tautomeric equilibrium with 1-methyl-pyrazolidin-5-one), has multiple nucleophilic sites: the oxygen and the ring nitrogen. Selective O-alkylation requires conditions that favor reaction at the oxygen atom.

Primary Causes & Solutions:

  • Incorrect Base/Solvent System: The choice of base and solvent is critical for directing the alkylation.

    • Cause: Using weaker bases (like K₂CO₃) or protic solvents can lead to a mixture of O- and N-alkylation products.[3]

    • Solution: To strongly favor O-alkylation, use a strong, non-nucleophilic base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is an excellent choice.[4] Pairing this with a polar aprotic solvent like DMF or THF minimizes competing pathways. The hard alkoxide anion formed will preferentially react with the alkyl halide (O-alkylation).

  • Poor Reactivity of Alkylating Agent: Isopropyl bromide can be less reactive than isopropyl iodide.

    • Solution: If yields are still low with isopropyl bromide, consider using isopropyl iodide, which is a better leaving group. Adding a catalytic amount of sodium iodide can also facilitate the reaction through an in situ Finkelstein reaction if you are using isopropyl bromide or chloride.

Frequently Asked Questions (FAQs)

FAQ 1: What is the standard, three-step synthetic route for this compound?

The most logical synthetic pathway involves three main stages: pyrazole ring formation, O-alkylation, and finally, electrophilic nitration.

dot

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Nitration A Ethyl Acetoacetate + Methylhydrazine B 1-Methyl-3-hydroxy-1H-pyrazole (Regioisomeric Mixture Possible) A->B Knorr Condensation (e.g., EtOH, AcOH) C 1-Methyl-3-(propan-2-yloxy)-1H-pyrazole B->C NaH, 2-Bromopropane (DMF, 0°C to RT) D This compound C->D HNO₃ / H₂SO₄ (0-5°C)

Sources

minimizing side reactions during methylation of nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the methylation of nitropyrazoles. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to common challenges encountered during this critical synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when methylating nitropyrazoles?

When methylating a nitropyrazole, particularly an unsymmetrically substituted one, you are likely to encounter two main challenges:

  • Lack of Regioselectivity: Pyrazoles possess two adjacent nitrogen atoms (N1 and N2). Their similar nucleophilicity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging to separate.[1] Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are notorious for providing poor selectivity.[1]

  • Over-methylation: Highly reactive methylating agents or prolonged reaction times can lead to the methylation of the second nitrogen atom, forming a quaternary pyrazolium salt.[1] This side product is often highly polar and can complicate purification.

Less common, but still possible, are side reactions involving the nitro group, especially under harsh basic or reducing conditions, or C-H methylation under specific catalytic conditions.[2]

Q2: My main problem is getting a mixture of N1 and N2 methylated isomers. How can I improve regioselectivity?

This is the most common and critical issue. Achieving high regioselectivity is a multifactorial problem. The outcome is governed by a delicate interplay between sterics, electronics, and reaction conditions.

  • Steric Hindrance: This is your most powerful tool. Methylation generally favors the less sterically hindered nitrogen atom.[3] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming methyl group will preferentially attack the more accessible nitrogen. You can amplify this effect by using a sterically demanding methylating agent.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring modulate the nucleophilicity of the adjacent nitrogens.[1][3] Electron-withdrawing groups, like the nitro group itself, decrease the nucleophilicity of the entire ring system, which can make the reaction sluggish.[1]

  • Methylating Agent: Standard agents like MeI and DMS often give poor results.[1] Modern approaches offer much greater control. The use of sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents has proven highly effective, affording excellent N1-selectivity (often >90%).[1][4][5]

  • Base and Solvent System: The choice of base and solvent is critical and can significantly influence the N1/N2 ratio.[1][3]

    • Bases: For less acidic pyrazoles, a strong base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is necessary to ensure complete deprotonation.[1] In some cases, using NaH can prevent the formation of regioisomeric mixtures.[6]

    • Solvents: Polar aprotic solvents like DMF and DMSO are common starting points.[3] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some pyrazole syntheses, a principle that can be extended to alkylations.

  • Temperature: Investigating the reaction at different temperatures (both lower and higher) may reveal a preference for the formation of one regioisomer.[1]

Troubleshooting Guide: Poor Regioselectivity

Use the following decision tree to guide your optimization strategy when faced with an inseparable mixture of N1 and N2 isomers.

G start Start: Poor N1/N2 Selectivity q1 Is N1 the desired isomer? start->q1 change_reagent_n1 Strategy 1: Modify Methylating Agent q1->change_reagent_n1 Yes change_catalyst_n2 Strategy 1: Alter Base/Catalyst q1->change_catalyst_n2 No (N2 desired) reagent_details Switch from MeI/DMS to a bulky α-halomethylsilane. e.g., (ClCH₂)Si(OⁱPr)₃ change_reagent_n1->reagent_details change_conditions Strategy 2: Screen Reaction Conditions change_reagent_n1->change_conditions catalyst_details Consider Mg-based catalysts (e.g., MgBr₂), which have been shown to favor N2-alkylation. change_catalyst_n2->catalyst_details change_catalyst_n2->change_conditions solvent_node Vary Solvent System change_conditions->solvent_node base_node Vary Base change_conditions->base_node temp_node Vary Temperature change_conditions->temp_node outcome Result: Improved Regioselectivity solvent_node->outcome base_node->outcome temp_node->outcome

Caption: Decision tree for improving regioselectivity.

Q3: I'm observing a new, highly polar product. Could this be a quaternary salt and how do I prevent it?

Yes, that is a strong possibility. Over-methylation to form a quaternary pyrazolium salt occurs when the already N-methylated pyrazole acts as a nucleophile and attacks another molecule of the methylating agent.

How to Prevent Over-methylation:

  • Control Stoichiometry: Use the methylating agent as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.

  • Monitor the Reaction: Keep a close watch on the reaction's progress using TLC or LC-MS.[1] Once the starting material is consumed, quench the reaction promptly.

  • Lower Reactivity: If the problem persists, switch to a less reactive methylating agent. For example, if you are using methyl triflate, consider switching to methyl iodide.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second methylation step more significantly than the first, thus improving selectivity for the mono-methylated product.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitropyrazole Nitropyrazole (Substrate) MethylatedProduct N-Methylated Nitropyrazole (Product) Nitropyrazole->MethylatedProduct + CH₃-X QuaternarySalt Quaternary Pyrazolium Salt (Side Product) MethylatedProduct->QuaternarySalt + CH₃-X (Excess Reagent/ Long Reaction Time) MethylatingAgent CH₃-X (Methylating Agent)

Caption: Competing reaction pathways in nitropyrazole methylation.

Q4: How do I separate the N1 and N2 regioisomers if I can't avoid forming a mixture?

Even with optimization, achieving perfect selectivity can be difficult. Separation is often a necessary final step.

  • Silica Gel Column Chromatography: This is the most common and effective method.[7] The two regioisomers often have slightly different polarities, allowing for separation. Careful screening of eluent systems on TLC is crucial to find a system that provides good resolution.

  • Reversed-Phase Chromatography: For more polar pyrazoles that may streak or not move on silica, reversed-phase (C18) chromatography can be a viable alternative.[1]

  • Recrystallization: If one isomer is formed in significant excess and both are crystalline solids, recrystallization may be an effective purification method.

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative HPLC is the ultimate solution, though it is more resource-intensive.[1]

Protocols for Selective Methylation

Protocol 1: High N1-Selectivity using a Masked Silyl Reagent

This protocol is based on methods that employ a sterically bulky silylmethyl reagent to achieve high N1-selectivity, followed by a simple deprotection step.[1][5] This two-step, one-pot procedure effectively installs a methyl group with selectivities often exceeding 95:5.

Materials:

  • Substituted Nitropyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water, Ethyl Acetate, Brine

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the nitropyrazole and dissolve it in anhydrous THF/DMSO (a 4:1 v/v mixture is a good starting point).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the potassium salt of the pyrazole forms.

  • N-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Protodesilylation: Upon completion of the N-alkylation step, add the TBAF solution and water to the reaction mixture.[5]

  • Cleavage: Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation (cleavage of the silyl group). Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[5]

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated nitropyrazole.

G start Start: Nitropyrazole + Reagents step1 Step 1: N-Alkylation (0°C to RT, 2-4h) Forms silylated intermediate start->step1 step2 Step 2: Protodesilylation (Add TBAF/H₂O, 60°C, 2-4h) Cleaves silyl group step1->step2 step3 Workup & Purification (Extraction, Chromatography) step2->step3 end Finish: Pure N1-Methylated Product step3->end

Caption: Workflow for selective N1-methylation via a silyl intermediate.

Data Summary

The choice of reagents and conditions has a profound impact on the regioselectivity of methylation. The following table summarizes qualitative and quantitative outcomes based on literature reports.

Methylating AgentBase/Solvent SystemTypical N1:N2 RatioKey FeatureReference
Methyl Iodide (MeI)K₂CO₃ / DMF~3:1 to 1:1Poor selectivity; traditional method.[5]
Dimethyl Sulfate (DMS)NaH / THFOften poor selectivitySimilar to MeI; highly toxic.[1]
(ClCH₂)Si(OⁱPr)₃KHMDS / THF-DMSO92:8 to >99:1 Excellent N1-selectivity via a bulky "masked" methyl group.[4][5]
Biocatalytic (Enzymes)Buffer>99:1 Exceptional selectivity but requires specific enzymes.[1][8]

References

  • Technical Support Center: Selective N-Methyl
  • Technical Support Center: Optimizing N-Alkyl
  • N-methylation of pyrazole. (2021). Reddit. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2021). R Discovery. [Link]

  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. (2017). Chemistry – A European Journal. [Link]

  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. (2017). Wiley Online Library. [Link]

  • Garlyauskayte, R. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). Molecules. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2021). The Journal of Organic Chemistry. [Link]

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition. [Link]

Sources

separating regioisomers of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Regioisomer Separation & Structural Assignment Subject: Troubleshooting separation of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole isomers Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic regioselectivity challenge inherent to the alkylation of asymmetric pyrazoles. When methylating 4-nitro-3-(propan-2-yloxy)-1H-pyrazole , two isomers are generated due to annular tautomerism:

  • Target Isomer (1,3-isomer): this compound.

  • Byproduct (1,5-isomer): 1-methyl-4-nitro-5-(propan-2-yloxy)-1H-pyrazole.

The bulky isopropoxy group and the electron-withdrawing nitro group create distinct steric and electronic environments for these isomers, which we can exploit for separation. This guide details the diagnostic logic (NMR) and purification workflows (Chromatography/Crystallization).

Module 1: Diagnostic Triage (Is it Isomer A or B?)

Before optimizing separation, you must definitively assign the structures. 1D proton NMR is often insufficient due to overlapping signals. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of the N-methyl group.

The Structural Logic
  • Target (1,3-isomer): The N-methyl group (Position 1) is adjacent to the proton at Position 5.

  • Byproduct (1,5-isomer): The N-methyl group (Position 1) is adjacent to the Isopropoxy group at Position 5.

Diagnostic Workflow

NMR_Logic Start Isolate Pure Fraction (or enriched mixture) Step1 Acquire 1H-NMR & 2D NOESY Start->Step1 Decision Locate N-Me Singlet (~3.8 - 4.0 ppm). What shows a Cross-Peak? Step1->Decision ResultA Strong NOE to Aromatic Singlet (H-5) Decision->ResultA  H-5 Interaction   ResultB Strong NOE to Isopropoxy Methine (OCH) Decision->ResultB  O-iPr Interaction   ConclusionA CONFIRMED: 1,3-Isomer (Target) (N-Me distal to O-iPr) ResultA->ConclusionA ConclusionB CONFIRMED: 1,5-Isomer (Byproduct) (N-Me proximal to O-iPr) ResultB->ConclusionB

Figure 1: NMR Decision Tree for definitive regiochemical assignment. The proximity of the N-methyl group to either the H-5 proton or the isopropoxy group is the discriminating factor.

Module 2: Separation Protocols

The 1,5-isomer is sterically crowded (N-Me vs. O-iPr clash), often twisting the substituent out of plane. This reduces its ability to bind to planar stationary phases compared to the flatter 1,3-isomer.

Protocol A: Flash Chromatography (Silica Gel)

Best for: Small scale (<5g) or initial purification.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Toluene / Ethyl Acetate (Tol/EtOAc) is superior to Hexane/EtOAc for nitro-compounds due to pi-pi interactions.

  • Elution Order (Typical):

    • 1,5-Isomer (Byproduct): Elutes first. The steric twisting and internal dipole cancellation often make it less polar on silica.

    • 1,3-Isomer (Target): Elutes second.

ParameterRecommendationRationale
Solvent System Toluene : EtOAc (9:1 to 7:3) Toluene interacts with the nitro-aromatic system, improving resolution between isomers with slightly different dipole vectors.
Loading < 1% w/wRegioisomers often streak; low loading prevents band overlap.
Detection UV 254 nmThe nitro-pyrazole core is UV active.
Protocol B: Recrystallization (Scale-Up)

Best for: Large scale (>10g) or enriching mixtures.

The 1,3-isomer (Target) typically has a higher melting point and better packing symmetry than the sterically clashed 1,5-isomer.

  • Solvent: Ethanol or Isopropyl Alcohol (IPA).

  • Procedure:

    • Dissolve the crude mixture in hot ethanol (approx. 5 mL per gram).

    • Allow to cool slowly to room temperature, then to 4°C.

    • The Precipitate: Usually enriched in the 1,3-isomer (Target).

    • The Mother Liquor: Contains the 1,5-isomer and impurities.

  • Validation: Check the precipitate by NMR (see Module 1) to ensure the 1,5-isomer (NOE to O-iPr) is absent.

Module 3: Synthesis Optimization (Prevention)

If your crude mixture contains >20% of the unwanted 1,5-isomer, you should optimize the alkylation step rather than relying solely on purification.

Mechanism of Control: Alkylation of the pyrazole anion is sensitive to steric hindrance. The N adjacent to the bulky isopropoxy group (N1 in the 1,5-product) is sterically shielded. Using a bulkier base or solvent can enhance the selectivity for the less hindered nitrogen (yielding the 1,3-target).

Synthesis_Opt Precursor 3-isopropoxy-4-nitropyrazole Conditions Alkylation Conditions Precursor->Conditions Target 1,3-Isomer (Target) (N-Me distal) Conditions->Target  Attack at N(unhindered)   Byproduct 1,5-Isomer (Byproduct) (N-Me proximal) Conditions->Byproduct  Attack at N(hindered)   PathA Major Path (Sterically Favored) PathB Minor Path (Sterically Hindered)

Figure 2: Steric control of alkylation. The bulky isopropoxy group naturally directs methylation to the distal nitrogen.

Recommended Conditions for High Regioselectivity:

  • Base: Cesium Carbonate (

    
    ).[1] The "Ceasium Effect" often improves N-alkylation ratios.
    
  • Solvent: DMF or NMP (Polar Aprotic).

  • Temperature: Keep low (0°C to RT). Higher temperatures effectively overcome the steric barrier, increasing the amount of unwanted 1,5-isomer.

Frequently Asked Questions (FAQ)

Q: Why do I see two spots on TLC but they merge on the column? A: This is "tailing" caused by the acidic nature of the nitro-pyrazole protons or interaction with silanols. Fix: Add 1% Triethylamine (TEA) to your column mobile phase to neutralize the silica and sharpen the bands.

Q: Can I use HPLC for separation? A: Yes. On a C18 Reverse Phase column, the elution order often reverses compared to Normal Phase silica. The more polar 1,3-isomer (Target) may elute earlier than the hydrophobic, sterically shielded 1,5-isomer. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

Q: My NMR shows a mixture of rotamers. Is this possible? A: Unlikely for this molecule at room temperature. What looks like rotamers is almost certainly the two regioisomers (1,3 vs 1,5). Run the NOESY experiment immediately to confirm.

References
  • Regioselectivity in Pyrazole Alkylation

    • Topic: General rules for alkylation of 3,4-disubstituted pyrazoles and steric influence.
    • Source: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."
    • URL:[Link]

  • NMR Distinction of Isomers

    • Topic: Use of NOESY and chemical shifts to distinguish 1,3 vs 1,5 isomers (N-Me proximity to C5 substituents).
    • Source: MDPI (Crystals). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles... and Spectroscopic Comparison."
    • URL:[Link]

  • Separation Methodologies

    • Topic: Rectification and chromatographic separation of dimethylpyrazole isomers (Analogous polarity principles).
    • Source: Coke and Chemistry (via ResearchGate).[2] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."

    • URL:[Link]

Sources

troubleshooting low purity in 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemical syntheses, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals tackling the production of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deep, mechanistic understanding of the challenges you may face. Low purity is not merely an inconvenience; it's a barrier to reproducible results and clinical progression. This guide is structured to empower you with the expertise to diagnose, troubleshoot, and ultimately master this synthesis.

We will deconstruct the common pitfalls in this multi-step synthesis, from regioisomeric contamination to unwanted side products, and provide field-proven protocols to overcome them.

Troubleshooting Guide: Isolating the Source of Impurity

The synthesis of this compound, while straightforward on paper, involves electrophilic substitution and alkylation steps that demand precise control. Impurities often arise from a lack of this control. This guide is formatted in a question-and-answer style to directly address the specific issues you might be observing in your analytical data (NMR, LC-MS, etc.).

Q1: My final product is contaminated with a regioisomer. What is the likely cause and how can I fix it?

A1: Regioisomeric impurities are the most common issue in substituted pyrazole synthesis. The source of the isomer depends on your synthetic route. There are two primary points where regioselectivity can be lost:

  • N-Methylation of the Pyrazole Core: If you synthesize a 3-isopropoxy-4-nitropyrazole intermediate and then perform N-methylation, the reaction can occur at either the N1 or N2 position of the pyrazole ring. While N1 alkylation is often kinetically favored, the formation of the N2 isomer is a significant possibility.

  • Initial Pyrazole Ring Formation: If you are using a Knorr-type synthesis with an asymmetrical β-dicarbonyl equivalent and methylhydrazine, two different pyrazole regioisomers can form.

Troubleshooting & Optimization:

  • Controlled N-Alkylation: To favor N1 methylation, the choice of base and solvent is critical. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF at room temperature can improve selectivity.[1] Stronger bases or higher temperatures can lead to a mixture of isomers.

  • Purification of Isomers: If a mixture of isomers is unavoidable, purification is necessary.

    • Column Chromatography: Silica gel chromatography is a highly effective method for separating N1 and N2 isomers due to their different polarities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

    • Recrystallization: The difference in crystal packing between the two isomers can be exploited. If one isomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective, scalable purification method.[2] Screening various solvents is key (see Protocol 1).[3]

Q2: I'm observing significant amounts of unreacted starting material. What should I investigate?

A2: The presence of unreacted starting materials points to an incomplete reaction. This can be due to several factors, particularly during the nitration or alkylation steps.

Troubleshooting & Optimization:

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[2] This allows you to determine the true endpoint and avoid premature quenching of the reaction.

  • Reagent Purity & Stoichiometry: Ensure your starting materials are of high purity. Impurities can inhibit the reaction.[2] Also, verify the stoichiometry of your reagents. For nitration, using a slight excess (e.g., 1.1 equivalents) of nitric acid is common, but a large excess can lead to side products.[2]

  • Activation Energy (Temperature): Some steps may require more thermal energy to proceed to completion. If monitoring shows the reaction has stalled at room temperature, gentle heating may be required. Conversely, for highly exothermic reactions like nitration, ensure the temperature is kept low (typically 0-10 °C) to prevent decomposition, but not so low that the reaction rate becomes negligible.[2]

Q3: My yield is low, and I'm getting a dark, tarry crude product. What's causing this decomposition?

A3: Product decomposition is a frequent issue during the nitration of pyrazoles, which is a highly exothermic process.[2] Uncontrolled temperature is the most common culprit.

Troubleshooting & Optimization:

  • Strict Temperature Control: The nitrating mixture (HNO₃/H₂SO₄) must be pre-cooled to 0-5 °C before the dropwise addition of the pyrazole substrate.[2] Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely, ensuring it does not rise above 10 °C.[2]

  • Order of Addition: Always add the pyrazole substrate slowly to the cold nitrating mixture.[2] This prevents localized overheating and subsequent degradation.

  • Quenching Procedure: The reaction should be quenched by carefully pouring the acidic mixture onto crushed ice with vigorous stirring.[2] This rapidly dilutes the acid and dissipates heat, preventing product decomposition during workup.

Q4: I'm seeing evidence of over-nitration (dinitro-pyrazole) or nitration at an undesired position. How can I improve selectivity?

A4: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[4] While the C4 position is the most electronically favored site for nitration, harsh conditions can overcome this selectivity.[4][5]

Troubleshooting & Optimization:

  • Control Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent is a primary cause of over-nitration.[2] Carefully measure and use only a slight excess (1.05-1.1 equivalents) of nitric acid.

  • Milder Nitrating Conditions: For sensitive substrates, the standard HNO₃/H₂SO₄ mixture may be too harsh. Consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), which can provide higher selectivity for C4 mono-nitration under less acidic conditions.[5]

  • Maintain Low Temperatures: Higher reaction temperatures provide the activation energy for nitration at less reactive positions.[2] Maintaining a low and controlled temperature (0-10 °C) is crucial for regioselectivity.[2]

Visual Troubleshooting Workflow

To assist in diagnosing purity issues, the following decision tree illustrates a logical workflow from initial observation to resolution.

Troubleshooting_Workflow start Low Purity Observed (via NMR, LC-MS) identify Identify Nature of Impurity start->identify regioisomer Regioisomer Detected identify->regioisomer Isomeric Mass? starting_material Unreacted Starting Material identify->starting_material Known SM Mass? side_products Decomposition / Side Products identify->side_products Unknown Mass / Tarry? sol_regio1 Optimize Alkylation: - Control Temp & Base - Change Solvent regioisomer->sol_regio1 Proactive sol_regio2 Purify Mixture: - Column Chromatography - Fractional Recrystallization regioisomer->sol_regio2 Reactive sol_sm1 Monitor Reaction: - Use TLC / HPLC - Ensure Completion starting_material->sol_sm1 sol_sm2 Check Reagents: - Verify Purity - Confirm Stoichiometry starting_material->sol_sm2 sol_side1 Control Nitration Temp: - Pre-cool reagents (0-5°C) - Slow substrate addition side_products->sol_side1 sol_side2 Optimize Nitrating Agent: - Control Stoichiometry (1.1 eq) - Consider milder agents side_products->sol_side2 sol_side3 Refine Workup: - Quench on ice - Vigorous stirring side_products->sol_side3

Caption: A decision tree for troubleshooting low purity issues.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound? A: Structurally similar compounds, like 1-methyl-4-nitro-3-propyl-1H-pyrazole, are often described as yellow to orange solids.[3] Your purified product should ideally be a crystalline solid within this color range. A dark brown or black color indicates significant decomposition impurities.

Q: Is the N-H of the pyrazole ring acidic? A: Yes, the N-H proton of an unsubstituted pyrazole ring is weakly acidic. This allows for deprotonation with a suitable base to facilitate N-alkylation. The presence of the electron-withdrawing nitro group will increase this acidity.

Q: Are there any specific safety concerns I should be aware of? A: Yes. The nitration step uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and a strong oxidizing agent. All work should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Nitropyrazoles themselves are energetic compounds and should be handled with care, avoiding heat, friction, and impact.[6][7][8]

Q: My product is an oil and won't crystallize. What can I do? A: If direct crystallization fails, it's a strong indication of persistent impurities.

  • Re-purify: First, attempt a more rigorous purification by column chromatography.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or a hexane/ether mixture. This can sometimes crash out the desired product as a solid by dissolving the more soluble impurities.

  • Salt Formation: Pyrazoles are basic and can be converted into acid addition salts (e.g., hydrochloride, sulfate).[9][10] These salts are often highly crystalline and can be easily purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure, free pyrazole.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of your final product.

Protocol 1: Recrystallization for Final Product Purification

This technique is effective if the impurities have different solubility profiles from the desired product. The choice of solvent is critical.

Recommended Solvents for Screening: An ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] Good starting points for nitropyrazoles are:

  • Ethanol/Water mixture[2][11]

  • Isopropanol[3][11]

  • Acetone[9]

  • Ethyl Acetate[11]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization:

    • For single solvent: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • For co-solvent (e.g., Ethanol/Water): While the ethanol solution is still hot, add a "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent (ethanol) to redissolve the precipitate, then allow the mixture to cool slowly.[11]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent (or the cold solvent mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Summary: Solvent Selection
Solvent SystemTypeRationale
Ethanol / WaterCo-solventGood for moderately polar compounds. High solubility in hot ethanol, low in cold aqueous ethanol.[2][11]
IsopropanolSingle SolventSimilar polarity to the target molecule, often effective for pyrazole derivatives.[3]
Ethyl Acetate / HexaneCo-solventA versatile system for compounds of intermediate polarity.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Technical Support.
  • Wang, Z., et al. (2021). Nonmetallic Pentazole Salts Based on Furazan or 4-Nitropyrazole for Enhancing Density and Stability. Crystal Growth & Design, 21(5), 2845–2852. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3369. [Link]

  • Wang, F., et al. (2018). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 3(11), 15995–16003. [Link]

  • Liu, Y., et al. (2021). Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. Crystals, 11(8), 949. [Link]

  • Haas, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

  • BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem Technical Support.
  • Katritzky, A. R., et al. (1970). The Kinetics and Mechanism of Heteroaromatic Nitration. Part XI. Pyrazole and its Methyl Derivatives. Journal of the Chemical Society B: Physical Organic, 1484-1490. [Link]

  • Austin, M. W., et al. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part II. Pyrazole. Journal of the Chemical Society, 100-108. [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 51. [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098–2111. [Link]

  • Geissler, G., et al. (2011). Method for purifying pyrazoles.
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
  • University of Babylon. (2018). Pyrazole. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Spectroscopic Landscape of Novel Heterocycles

In the realm of drug discovery and materials science, substituted pyrazoles represent a cornerstone of molecular design. Their versatile chemical nature allows for fine-tuning of biological and physical properties. The precise structural elucidation of these novel compounds is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for this purpose. It provides direct insight into the carbon framework of a molecule, confirming substituent positions and revealing the electronic environment of each carbon atom.[1]

This guide focuses on a specific, complex pyrazole derivative: 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole . As is common with novel research targets, a publicly available, experimentally verified 13C NMR spectrum for this exact compound is not readily found in the literature.[2] This absence presents a common challenge for researchers.

Therefore, this document adopts a predictive and comparative methodology, grounded in established spectroscopic principles and data from analogous structures. We will first present a robustly predicted 13C NMR spectrum for the target molecule. Subsequently, we will deconstruct these predictions, justifying them through a comparative analysis with experimentally determined data from structurally related nitropyrazoles and substituted pyrazoles. This approach not only provides a reliable working hypothesis for researchers but also illustrates the logical framework required for spectroscopic analysis in the absence of direct reference data.

Part 1: Predicted 13C NMR Chemical Shifts

A detailed analysis based on substituent effects and spectral databases allows for a confident prediction of the 13C NMR chemical shifts for this compound. The predicted values, assuming a standard solvent like CDCl3, are summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale / Key Influences
C3 ~158-162Attached to two electronegative atoms (ring nitrogen and exocyclic oxygen); strong deshielding.
C4 ~131-135Directly bonded to the potent electron-withdrawing nitro group (-NO2).
C5 ~105-109Shielded relative to other ring carbons, but influenced by adjacent N-CH3 and the C4-NO2.
N-CH3 ~40-42Typical range for a methyl group on a pyrazole nitrogen.
O-CH(CH3)2 ~72-76Methine carbon attached to oxygen; significant deshielding.
O-CH(CH3)2 ~21-23Equivalent methyl carbons of the isopropyl group.

Diagram of the Target Molecule with Carbon Numbering

Caption: Structure of this compound.

Part 2: Comparative Analysis and Justification

The trustworthiness of a prediction hinges on its comparison with known experimental data. By examining the 13C NMR data of simpler, related molecules, we can understand the incremental effects of each substituent and validate our predictions.

A computational study on polynitropyrazoles provides theoretical backing for the significant deshielding effect of nitro groups on adjacent carbons.[3][4] The position of the nitro group dramatically influences the chemical shifts of the pyrazole ring carbons.[5]

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-CH3 (ppm)Reference
1-Methyl-4-nitropyrazole 137.9134.7120.340.1 (Predicted/CAS)
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 158.6132.3149.8 (C-COOH)40.6[6] (Experimental)
Our Target (Predicted) ~158-162 ~131-135 ~105-109 ~40-42 -

Analysis of Substituent Effects:

  • The N-Methyl Group (N-CH3): The predicted shift of ~40-42 ppm is highly consistent across various 1-methylpyrazole derivatives, as seen in the reference compounds (~40 ppm).[6] This assignment is straightforward and reliable.

  • The Nitro Group at C4: The C4 carbon, being directly attached to the nitro group, is expected to be significantly downfield. In 1-methyl-4-nitropyrazole, its signal is at 134.7 ppm. The presence of an adjacent C3-alkoxy group in our target molecule is expected to have a minor shielding effect on C4, hence our slightly lower predicted range of 131-135 ppm. This is consistent with the experimental value of 132.3 ppm for a similar system.[6]

  • The Isopropoxy Group at C3: This is the most influential substituent on the C3 carbon. An oxygen atom directly attached to an aromatic or heteroaromatic ring carbon causes a very strong downfield shift. In the reference compound with a C3-propyl group, the C3 signal is already at 158.6 ppm (note: this carbon is also part of the pyrazole ring).[6] The replacement of an alkyl group with a more electronegative alkoxy group will maintain or slightly increase this deshielding. Thus, the prediction of ~158-162 ppm for C3 is well-supported.

  • The C5 Carbon: The chemical shift of C5 is sensitive to substituents at both the C4 and N1 positions. In 1-methyl-4-nitropyrazole, the C5 signal is at 120.3 ppm. However, the introduction of the bulky and electron-donating alkoxy group at C3 introduces steric and electronic effects that are transmitted through the ring, leading to a predicted upfield (shielding) shift for C5 into the ~105-109 ppm range. This is a key point of differentiation from simpler nitropyrazoles.

Part 3: Recommended Experimental Protocol for Verification

To move from prediction to empirical fact, a standardized experimental protocol is required. The following provides a robust methodology for acquiring a high-quality 13C NMR spectrum of the target compound.

Objective: To obtain a quantitative and fully assigned 13C{1H} NMR spectrum of this compound.

Materials & Equipment:

  • Synthesized and purified this compound (15-25 mg).

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6).[7]

  • Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • 5 mm NMR tube.

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for 13C detection.

Step-by-Step Procedure:

  • Sample Preparation: a. Weigh approximately 20 mg of the purified compound directly into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl3). c. Add one drop of TMS. d. Gently agitate the vial until the sample is fully dissolved. e. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • 13C Spectrum Acquisition: a. Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 or similar). b. Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110 ppm, to ensure all signals are captured.[1] c. Acquisition Time (at): Set to at least 1.0-1.5 seconds to ensure good digital resolution. d. Relaxation Delay (d1): A delay of 2.0 seconds is a good starting point. For more quantitative results, a longer delay (5-10 seconds) may be necessary. e. Pulse Angle: Use a standard 30-45 degree pulse angle to balance signal intensity and relaxation time. f. Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio (>20:1 for the smallest expected peak).

  • Data Processing: a. Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum carefully to obtain pure absorption lineshapes. d. Calibrate the spectrum by setting the TMS signal to 0.0 ppm. e. Integrate the signals if relative intensities are of interest.

  • Spectral Assignment: a. To unambiguously assign the C4 and C5 signals, and to confirm the assignments of the protonated carbons, it is highly recommended to run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. This will correlate each carbon atom with its directly attached proton(s).

Workflow for Spectroscopic Verification

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation & Reporting A Identify Target Molecule: This compound B Literature Search for Analogous Compounds (e.g., Nitropyrazoles) A->B C Analyze Substituent Chemical Shift (SCS) Effects B->C D Generate Predicted 13C Chemical Shift Table C->D E Synthesize & Purify Target Compound D->E Hypothesis to Test F Prepare NMR Sample (Solvent: CDCl3, Ref: TMS) E->F G Acquire 1D 13C{1H} Spectrum (≥400 MHz Spectrometer) F->G H Acquire 2D HSQC/HMBC for Unambiguous Assignment G->H I Process & Analyze Experimental Data H->I Raw Data J Compare Experimental Data with Predictions I->J K Final Structural Confirmation & Publication J->K

Caption: Workflow from prediction to experimental verification of 13C NMR data.

Conclusion

While direct experimental data for this compound is not currently published, a robust and scientifically sound prediction of its 13C NMR spectrum is achievable. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have established a reliable set of expected chemical shifts. The strongly deshielded C3 (~158-162 ppm) and C4 (~131-135 ppm) carbons are hallmark features, directly reflecting the influence of the alkoxy and nitro substituents, respectively. This guide provides researchers with a strong starting point for the characterization of this and similar pyrazole derivatives, and the detailed experimental protocol offers a clear and effective path to empirical validation.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available at: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • University of Colorado Boulder. NMR Chemical Shifts. Available at: [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available at: [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • ResearchGate. Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Available at: [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole derivatives represent a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole is a polysubstituted pyrazole whose therapeutic potential and metabolic fate are intrinsically linked to its chemical structure. Mass spectrometry stands as a cornerstone analytical technique for providing detailed structural information through the analysis of fragmentation patterns.[4]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. While direct experimental data for this specific molecule is not publicly available[5], we can construct a highly probable fragmentation scheme by synthesizing established fragmentation rules for its constituent functional groups: the N-methyl-nitro-pyrazole core and the isopropyl ether substituent. This guide will compare these predicted pathways with the known fragmentation of related compounds, offering researchers a robust framework for the identification and characterization of this and similar molecules.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the relative stabilities of the resulting fragment ions. The molecular ion (M•+) is predicted to have a mass-to-charge ratio (m/z) of 185.08.[5] From this parent ion, several key fragmentation routes are proposed, influenced by the nitro group, the isopropyl ether side chain, and the pyrazole ring itself.

The fragmentation of pyrazole derivatives is known to be strongly dependent on the nature and positions of the substituents.[4] For nitro-substituted pyrazoles, common initial fragmentation steps involve the loss of nitro-related species such as NO₂ (46 Da) or NO (30 Da).[6][7] Ethers, particularly those with branching like an isopropyl group, are prone to alpha-cleavage and the loss of stable alkyl radicals or cations.[8][9][10]

The proposed fragmentation pathways for this compound are illustrated in the diagram below, followed by a detailed explanation of each major fragmentation route.

Fragmentation_Pattern M [M]•+ m/z 185 A [M - NO₂]•+ m/z 139 M->A - NO₂ (46 Da) B [M - C₃H₇]•+ m/z 142 M->B - •C₃H₇ (43 Da) C [C₃H₇]+ m/z 43 M->C D [A - C₃H₆]•+ m/z 97 A->D - C₃H₆ (42 Da) (McLafferty) E [B - NO₂]•+ m/z 96 B->E - NO₂ (46 Da) F [B - HCN]•+ m/z 115 B->F - HCN (27 Da) G [D - HCN]•+ m/z 70 D->G - HCN (27 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Key Fragmentation Routes:
  • Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the expulsion of a nitro radical (•NO₂), resulting in a fragment ion. For our target molecule, this would lead to the formation of an ion at m/z 139 . This is often a primary and significant fragmentation pathway.[6][7]

  • Cleavage of the Isopropyl Group: The isopropyl ether linkage provides several pathways for fragmentation.

    • Loss of an Isopropyl Radical: Homolytic cleavage of the C-O bond can result in the loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a prominent ion at m/z 142 .

    • Formation of the Isopropyl Cation: Heterolytic cleavage of the C-O bond can generate a stable secondary isopropyl cation ([C₃H₇]⁺) at m/z 43 . This is a very common fragment for isopropyl ethers and is often the base peak in their spectra.[8][9][11]

  • McLafferty Rearrangement: Following the initial loss of the nitro group, the resulting ion at m/z 139 can undergo a McLafferty-type rearrangement. This involves the transfer of a gamma-hydrogen from the isopropyl group to the pyrazole ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da). This would produce an ion at m/z 97 .

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation:

    • The ion at m/z 142 (from the loss of the isopropyl radical) can subsequently lose a nitro group to form an ion at m/z 96 .

    • Cleavage of the pyrazole ring is also anticipated. The loss of hydrogen cyanide (HCN, 27 Da) is a common fragmentation pathway for nitrogen-containing heterocyclic rings.[6] This could occur from the ion at m/z 142 to produce an ion at m/z 115 , or from the ion at m/z 97 to yield a fragment at m/z 70 .

Comparative Fragmentation Analysis

To substantiate our predicted fragmentation pattern, we will compare it with the known fragmentation behaviors of structurally related compounds.

Compound ClassKey Fragments (m/z)Fragmentation PathwayRelevance to Target Molecule
Nitro-pyrazoles [M-NO₂]⁺, [M-NO]⁺, [M-O]⁺Loss of nitro group and its componentsPredicts the initial loss of NO₂ (m/z 139)
Isopropyl Ethers [M-43]⁺, 43Loss of isopropyl radical, formation of isopropyl cationPredicts fragments at m/z 142 and a likely base peak at m/z 43
N-Methyl Pyrazoles [M-HCN]⁺, [M-N₂]⁺Ring cleavage, loss of small neutral moleculesSuggests secondary fragmentation of the pyrazole core (e.g., loss of HCN)

The fragmentation of 1-methyl-4-nitropyrazole has been shown to proceed via the loss of the nitro group, followed by the elimination of HCN.[6] This aligns with our proposed pathway leading to the fragment at m/z 70. Similarly, the mass spectra of isopropyl ethers consistently show a dominant peak at m/z 43 and a significant [M-43]⁺ ion, supporting our predictions for the fragmentation of the ether side chain.[8][10]

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS system or equivalent).

  • Capillary GC column suitable for polar heterocyclic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation
  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

GC-MS Parameters
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Speed: 2 scans/second

Data Analysis
  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed m/z values and relative abundances with the predicted fragmentation pattern.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The analysis of mass spectrometry fragmentation patterns is an indispensable tool for the structural characterization of novel compounds. By dissecting the structure of this compound into its core functional motifs, we have proposed a detailed and well-grounded fragmentation scheme. The predicted key fragments at m/z 142, 139, 97, and a likely base peak at m/z 43 provide a clear roadmap for researchers to identify this molecule and its analogues in complex matrices. The comparative analysis with known fragmentation of related compound classes lends strong support to these predictions. The provided experimental protocol offers a standardized method for obtaining empirical data to validate and refine this fragmentation model, ultimately aiding in the advancement of research involving this and other pyrazole derivatives.

References

  • Vaia. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Di-isopropyl ether-simplified mass spectrum. Retrieved from [Link]

  • El-Din, A. S., & Abou-Shaaban, R. R. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Srzić, D., Klasinc, L., Noppel, H. E., & Güsten, H. (1978). The electron impact induced fragmentation of 1,3‐diphenyl‐2‐pyrazoline. Journal of Mass Spectrometry, 13(1), 30-34.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 3-Nitro-1-methyl-4,5-diiodo-1H-pyrazole. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Fang, W.-C., Liao, X.-F., Xiong, Y.-Z., Zhao, P., & Huang, J.-P. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635-637.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Schmidt, J., Brombacher, S., & Godejohann, M. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1431-1440.
  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [https://sites.chem.uci.edu/spectroscopy/wp-content/uploads/sites/2 spectroscopy/files/Mass-Spec-Tables_2013.pdf]([Link] spectroscopy/files/Mass-Spec-Tables_2013.pdf)

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. [Link]

Sources

A Comparative Guide to the IR Spectrum Analysis of Nitro and Ether Groups in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of spectral ranges, delving into the causality behind experimental observations and providing actionable protocols for reproducible analysis.

The Significance of Pyrazoles and Their Functionalization

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their wide array of biological activities.[1] Their versatility allows for extensive functionalization, with nitro and ether groups being particularly important for modulating physicochemical properties such as electronic effects, lipophilicity, and hydrogen bonding potential. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and electronic environment of these functional groups.[3][4] By analyzing the vibrational modes of specific bonds, researchers can gain critical insights into the molecular structure of newly synthesized pyrazole derivatives.

Deciphering the Vibrational Language: Nitro vs. Ether Groups

The distinct electronic nature of the nitro and ether groups gives rise to characteristic and readily distinguishable absorption bands in the mid-infrared region.

The Nitro Group (–NO₂): A Tale of Two Stretches

The nitro group is a strong electron-withdrawing group, and its IR spectrum is dominated by two intense stretching vibrations of the N–O bonds.[5]

  • Asymmetric Stretch (νₐₛ): This high-frequency vibration typically appears in the 1550–1475 cm⁻¹ range for nitro-aromatic compounds.[6][7] This band is often very strong and serves as a primary diagnostic peak.

  • Symmetric Stretch (νₛ): The corresponding symmetric stretch is found at a lower wavenumber, generally between 1360–1290 cm⁻¹ .[6][7]

The precise position of these bands is sensitive to the electronic environment. Conjugation with the pyrazole ring can slightly lower these frequencies compared to nitroalkanes.[7][8] For instance, in nitro-substituted pyrazoles, these bands are well-defined and provide unambiguous evidence of successful nitration.[9]

A less prominent, medium-intensity scissoring vibration can also be observed in the 890–835 cm⁻¹ region.[5]

The Ether Linkage (–O–): The Diagnostic C–O Stretch

Identifying ether functionalities by IR spectroscopy can be more challenging as other absorptions can occur in the same region.[10][11][12] The key diagnostic feature is the C–O single-bond stretching vibration, which is typically strong.

  • C–O Stretch (ν): The position of this band is dependent on the nature of the atoms attached to the ether oxygen.

    • Alkyl Aryl Ethers (Ar–O–R): For pyrazoles substituted with an alkoxy group (an ether where one carbon is part of the aromatic pyrazole ring), two distinct stretching bands are expected: an asymmetric stretch around 1275–1200 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹ .[13][14]

    • Dialkyl Ethers (R–O–R'): If the ether is part of an alkyl side chain attached to the pyrazole, a strong band around 1150–1050 cm⁻¹ is characteristic.[10][13]

The C–O stretching band is a reliable indicator for the presence of an ether linkage, though careful comparison with the spectrum of the parent pyrazole is advisable to avoid misinterpretation.

Comparative Data Summary

The following table summarizes the key IR absorption frequencies for nitro and ether groups on a pyrazole scaffold.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Nitro (–NO₂) Asymmetric Stretch (νₐₛ)1550–1475StrongHighly characteristic and a primary diagnostic peak.[6][7]
Symmetric Stretch (νₛ)1360–1290StrongThe presence of both strong asymmetric and symmetric stretches is a definitive indicator of a nitro group.[6][7]
Scissoring Bend890–835MediumCan sometimes be obscured by other absorptions in the fingerprint region.[5]
Ether (–O–) Asymmetric C–O–C Stretch (Aryl-Alkyl)1275–1200StrongCharacteristic of an alkoxy group attached to the pyrazole ring.[13]
Symmetric C–O–C Stretch (Aryl-Alkyl)~1050StrongComplements the asymmetric stretch for aryl-alkyl ethers.[13]
C–O–C Stretch (Dialkyl)1150–1050StrongFor ether functionalities within an alkyl side chain.[10]

Experimental Protocols: A Self-Validating Approach

To ensure the reliability of IR spectral data, a rigorous and well-documented experimental procedure is essential.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the pyrazole derivative.

  • Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Liquid or Low-Melting Solid Samples (Salt Plate Method):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

FTIR Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/salt plates) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Parameters: A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualizing the Workflow and Molecular Structures

Diagrams are crucial for conceptualizing experimental processes and molecular differences.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Pyrazole Derivative solid Solid Sample start->solid If solid liquid Liquid/Low-Melting Solid start->liquid If liquid grind Grind with KBr solid->grind film Create Thin Film on Salt Plates liquid->film press Press into Pellet grind->press background Acquire Background Spectrum press->background film->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Ratioing) sample_spec->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: Experimental workflow for FTIR analysis of pyrazole derivatives.

molecular_structures cluster_nitro Nitro-substituted Pyrazole cluster_ether Ether-substituted Pyrazole nitro_pyrazole ether_pyrazole

Caption: Representative structures of a nitro-pyrazole and an ether-pyrazole.

Conclusion and Future Outlook

The differentiation between nitro and ether functional groups on a pyrazole core via FTIR spectroscopy is straightforward and reliable, predicated on the identification of their characteristic vibrational bands. The strong, dual absorptions of the nitro group in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions provide a clear and unambiguous signature. Conversely, the strong C–O stretching vibration of the ether linkage, typically found between 1275-1050 cm⁻¹, serves as a dependable marker for this functionality.

For drug development professionals, mastering the interpretation of these spectral features is not merely an academic exercise. It is a critical component of molecular verification, impurity profiling, and ensuring the structural integrity of novel pharmaceutical candidates. As synthetic methodologies evolve, the foundational principles of spectroscopic analysis remain a vital tool in the chemist's arsenal.

References

  • Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands. (2007). Molecules, 12(7), 1259-1273. [Link]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4871. [Link]

  • Spectroscopy of Ethers. (n.d.). Fiveable. [Link]

  • IR: nitro groups. (n.d.). University of Calgary. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy. [Link]

  • 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • 18.8 Spectroscopy of Ethers. (2023). OpenStax. [Link]

  • IR spectrum: Ethers. (n.d.). Quimica Organica. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(1), 123. [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Preprints.org. [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2004). Analyst, 129(10), 917-922. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

Sources

Definitive Guide to Distinguishing 3-Isopropoxy and 5-Isopropoxy Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pyrazole chemistry, the distinction between 3- and 5-isomers is a frequent yet critical challenge, particularly during the optimization of lead compounds where structure-activity relationships (SAR) are highly sensitive to regiochemistry.

While


-unsubstituted pyrazoles exist in rapid annular tautomeric equilibrium (making positions 3 and 5 equivalent in solution), 

-substituted pyrazoles
are distinct regioisomers. The introduction of an isopropoxy group—a bulky, electron-donating substituent—creates significant steric and electronic differences between the 1,3- and 1,5-isomers.

This guide provides a self-validating analytical workflow to unequivocally distinguish 1-alkyl-3-isopropoxy-1H-pyrazole from 1-alkyl-5-isopropoxy-1H-pyrazole , prioritizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary determinant.

Mechanistic Context: The Origin of the Problem

The ambiguity typically arises during the alkylation of a pre-existing 3-isopropoxy-1H-pyrazole. Due to the ambident nature of the pyrazolate anion, electrophilic attack can occur at either nitrogen (


1 or 

2).
  • Pathway A (Sterically Favored): Alkylation at the nitrogen distal to the isopropoxy group yields the 1,3-isomer .

  • Pathway B (Sterically Hindered): Alkylation at the nitrogen proximal to the isopropoxy group yields the 1,5-isomer .

The steric bulk of the isopropyl group often favors the 1,3-isomer, but reaction conditions (solvent polarity, base, temperature) can shift this ratio, necessitating rigorous structural confirmation.

Visualization: Synthesis and Isomerism[1]

PyrazoleRegio Start 3-isopropoxy-1H-pyrazole (Tautomeric Mix) Reagents Reaction: Base + R-X (Alkylation) Start->Reagents Isomer3 1-Alkyl-3-isopropoxy-1H-pyrazole (Distal Alkylation) Reagents->Isomer3 Major Product (Steric Control) Isomer5 1-Alkyl-5-isopropoxy-1H-pyrazole (Proximal Alkylation) Reagents->Isomer5 Minor Product (Steric Clash)

Figure 1: Divergent synthesis pathways yielding 3- and 5-isopropoxy regioisomers.

Primary Analytical Method: 1D NOE / 2D NOESY

The most reliable method for distinguishing these isomers is Nuclear Overhauser Effect (NOE) spectroscopy. This technique detects through-space magnetic interactions (typically < 5 Å).

The Logic of Detection
  • 5-Isopropoxy Isomer: The

    
    -alkyl group (at position 1) and the isopropoxy group (at position 5) are vicinal . They are spatially crowded. Irradiating the 
    
    
    
    -alkyl protons will result in a strong NOE enhancement of the isopropoxy methine proton (
    
    
    -CH).
  • 3-Isopropoxy Isomer: The isopropoxy group is distant from the

    
    -alkyl group. No NOE will be observed between them. Instead, you will observe an NOE between the 
    
    
    
    -alkyl group and the proton (or substituent) at position 5 .
Experimental Protocol: NOE Difference Experiment

Objective: Confirm spatial proximity of


-substituent and Isopropoxy group.

Reagents & Equipment:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (Dried over molecular sieves to prevent OH exchange broadening).
  • Instrument: 400 MHz NMR or higher.[1][2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~5-10 mg of the isolated isomer in 0.6 mL solvent. Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • Standard 1H: Acquire a standard proton spectrum to assign chemical shifts. Identify:

    • 
      -Alkyl protons (e.g., Methyl singlet ~3.8 ppm).
      
    • Isopropoxy Methine (

      
      -CH, Septet ~4.5-5.0 ppm).
      
    • Pyrazole Ring Protons (H4, H5).

  • NOE Setup: Select the 1D NOE Difference (or 1D GOESY) pulse sequence.

  • Irradiation:

    • Target A: Irradiate the

      
      -Alkyl frequency.
      
    • Target B (Control): Irradiate an off-resonance frequency (blank region).

  • Acquisition: Set mixing time (

    
    ) to 500-800 ms. Accumulate 128-256 scans for sufficient S/N.
    
  • Analysis: Subtract the control spectrum from the irradiated spectrum.

Interpretation Table:

Irradiated Signal (

-R)
Observed EnhancementConclusion

-Alkyl
Isopropoxy (

-CH)
5-Isopropoxy Isomer (Proximal)

-Alkyl
Ring Proton H5 3-Isopropoxy Isomer (Distal)

Secondary Method: C NMR Chemical Shifts[4]

While less definitive than NOE, Carbon-13 NMR provides corroborating evidence.[3] The chemical environment of C3 and C5 differs due to the adjacent nitrogen type (pyrrole-like


1 vs. pyridine-like 

2).[4]
  • C3 Position: Adjacent to the pyridine-like nitrogen (

    
    2).[4] Usually appears downfield  (higher ppm, ~155-165 ppm for C-O) compared to C5, though this is substituent dependent.
    
  • C5 Position: Adjacent to the substituted pyrrole-like nitrogen (

    
    1).
    
  • Coupling (

    
    ):  In a Gated Decoupled 
    
    
    
    C NMR, the coupling constants between the ring carbons and ring protons differ. C5 typically has a larger coupling constant to H4 than C3 does.

Note: Relying solely on chemical shifts is risky without a reference standard for both isomers. Always pair this with NOE.

Tertiary Method: Chromatography & Polarity

The 3- and 5-isomers possess different dipole moments, leading to separable retention times.

  • 5-Isopropoxy Isomer: The proximity of the

    
    -alkyl and 5-isopropoxy groups often disrupts planarity or creates a specific dipole vector that reduces interaction with polar stationary phases.
    
  • 3-Isopropoxy Isomer: Often more planar and "linear" in its dipole presentation.

General Trend (Normal Phase Silica):

  • 5-Isomers: Often elute faster (higher

    
    , lower retention time) due to steric shielding of the polar core.
    
  • 3-Isomers: Often elute slower (lower

    
    , higher retention time).
    

Decision Logic Diagram

Use this flowchart to determine the structure of your unknown isomer.

IsomerLogic Start Isolate Unknown Isomer Step1 Run 1H NMR Start->Step1 Step2 Perform 1D NOE Irradiate N-Alkyl Group Step1->Step2 Decision Enhancement Observed at Isopropoxy CH? Step2->Decision Result5 Identified: 5-Isopropoxy Isomer Decision->Result5 YES (Strong NOE) Result3 Check for H5 Enhancement Decision->Result3 NO Confirm3 Identified: 3-Isopropoxy Isomer Result3->Confirm3 H5 Enhanced

Figure 2: Analytical decision tree for isomer assignment.

Comparative Data Summary

The following table summarizes the expected physical and spectral differences.

Feature3-Isopropoxy Isomer 5-Isopropoxy Isomer
Structure Distal (Linear-like)Proximal (Crowded)
NOE Signal

-R

H5 (Ring Proton)

-R

Isopropoxy (

-CH)
Steric Strain LowHigh (Van der Waals clash)
TLC (

)
Lower (More polar)Higher (Less polar)
Reaction Yield Major Product (Kinetic/Steric)Minor Product

References

  • Secrieru, A., O’Neill, P. M., & Cristiano, M. L. S. (2019).[5] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1),[5] 42. [Link][5]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1202, 127266. (Relevant methodology for N-alkylation regioselectivity). [Link]

  • Alkorta, I., & Elguero, J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.